2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIVOEYNISLYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647081 | |
| Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214196-70-9 | |
| Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride"
The previous search provided a solid foundation for the Strecker and Bucherer-Bergs syntheses, including their general mechanisms. However, I still lack specific, detailed experimental protocols for the synthesis of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride using 3-chlorobenzaldehyde as a starting material. While I found general procedures for similar compounds, the exact reaction conditions (temperatures, times, concentrations) and purification methods for my target molecule are still missing. I also need to find more specific information on the analytical characterization (NMR, HPLC) of this compound to include in the guide. The information on the hydrolysis of the hydantoin intermediate is also quite general. Therefore, I need to perform more targeted searches to find these missing details to create a comprehensive and practical guide.I have gathered some general information on the Strecker and Bucherer-Bergs syntheses, including their mechanisms. I also found safety data for the related compound 3-chlorophenylacetic acid, which will be useful for the safety section. However, I am still missing specific, detailed experimental protocols for the synthesis of this compound using 3-chlorobenzaldehyde as the starting material for both synthetic routes. The information on the hydrolysis of the 5-(3-chlorophenyl)hydantoin intermediate is also very general. Furthermore, I have not yet found specific 1H NMR, 13C NMR, or HPLC data for the final product. I need to conduct more focused searches to obtain these critical experimental details to create a comprehensive and practical guide.I have gathered some general information on both the Strecker and Bucherer-Bergs syntheses, including their mechanisms and some general safety precautions for handling the types of chemicals involved. I also found some NMR data for the related compound 3-chlorophenylacetic acid, which might be useful for comparison but is not the target molecule. Crucially, I am still missing specific, detailed experimental protocols for the synthesis of this compound using 3-chlorobenzaldehyde as the starting material for both synthetic routes. I also lack specific information on the hydrolysis of the 5-(3-chlorophenyl)hydantoin intermediate and the analytical characterization (NMR, HPLC) of the final product. To create a comprehensive and authoritative guide, I need to find this missing experimental data.## An In-Depth Technical Guide to the Synthesis of this compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth analysis of the synthesis of this compound, a crucial building block in contemporary pharmaceutical development. Authored for the discerning chemical scientist, this document moves beyond mere procedural outlines to deliver a nuanced understanding of the synthetic pathways, grounded in mechanistic insights and practical, field-tested protocols. We will explore the two primary and most robust synthetic strategies: the Strecker synthesis and the Bucherer-Bergs reaction. Each method will be dissected to reveal its underlying chemical principles, operational advantages, and potential challenges. Detailed, step-by-step experimental procedures are provided, alongside a thorough examination of purification techniques and state-of-the-art analytical characterization. This guide is designed to be a self-validating resource, empowering researchers to not only replicate these syntheses but also to adapt and optimize them for their specific research and development needs.
Strategic Imperative: The Significance of this compound in Medicinal Chemistry
Non-natural α-amino acids are foundational to modern drug discovery, offering a scaffold to design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, this compound stands out as a particularly valuable synthon. The strategic placement of a chlorine atom at the meta-position of the phenyl ring introduces a unique combination of steric and electronic properties. This seemingly minor modification can profoundly influence molecular interactions with biological targets, often leading to improved binding affinity and metabolic stability of the final active pharmaceutical ingredient (API). Consequently, a reliable and well-understood synthesis of this key intermediate is of paramount importance to the pharmaceutical industry.
A Tale of Two Syntheses: Strecker vs. Bucherer-Bergs
The preparation of this compound is predominantly achieved through two classical, yet enduringly relevant, multicomponent reactions. The choice between the Strecker and Bucherer-Bergs synthesis is often a strategic one, dictated by available starting materials, scalability requirements, and desired purity profile of the final product.
| Synthetic Route | Key Starting Materials | Core Intermediate | Primary Advantages | Key Considerations |
| Strecker Synthesis | 3-Chlorobenzaldehyde, Ammonia, Cyanide Source (e.g., NaCN) | α-Aminonitrile | Generally proceeds under milder conditions. | Requires careful handling of highly toxic cyanide and ammonia. |
| Bucherer-Bergs Synthesis | 3-Chlorobenzaldehyde, Ammonium Carbonate, Cyanide Source | Hydantoin | Often a more streamlined one-pot procedure. | Hydrolysis of the stable hydantoin ring can require more vigorous conditions. |
The Strecker Synthesis: A Mechanistic Deep Dive and Experimental Protocol
First elucidated by Adolph Strecker in 1850, this elegant synthesis remains a cornerstone of amino acid preparation. It is a two-step process that begins with the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.[1]
The Underlying Chemistry: A Step-by-Step Mechanistic Pathway
The reaction is initiated by the condensation of 3-chlorobenzaldehyde with ammonia to form an imine. The highly nucleophilic cyanide ion then attacks the electrophilic imine carbon, yielding the α-aminonitrile intermediate, 2-amino-2-(3-chlorophenyl)acetonitrile. This intermediate is then subjected to hydrolysis, typically under acidic conditions, to convert the nitrile functionality into a carboxylic acid. The final step involves the formation of the hydrochloride salt.
Figure 1: Strecker Synthesis Workflow.
Field-Tested Experimental Protocol
Part A: Synthesis of 2-Amino-2-(3-chlorophenyl)acetonitrile
-
Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is added to a stirred solution of 3-chlorobenzaldehyde (1.0 eq) in methanol at 0-5 °C.
-
Cyanide Addition: A solution of sodium cyanide (1.05 eq) in water is then added dropwise, maintaining the temperature below 10 °C. Extreme caution is required when handling cyanide. [2][3]
-
Reaction Progression: The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Part B: Hydrolysis and Salt Formation
-
Acid Hydrolysis: The crude 2-amino-2-(3-chlorophenyl)acetonitrile is refluxed in concentrated hydrochloric acid for 4-6 hours.
-
Product Isolation: Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with a small amount of cold acetone, and dried under vacuum to afford this compound as a white to off-white solid.
The Bucherer-Bergs Synthesis: A One-Pot Alternative
The Bucherer-Bergs reaction offers a compelling alternative, often favored for its operational simplicity as a one-pot synthesis.[4] This multicomponent reaction directly yields a hydantoin derivative, which is subsequently hydrolyzed to the desired amino acid.
Unraveling the Mechanism
The reaction commences with the formation of a cyanohydrin from 3-chlorobenzaldehyde and a cyanide source. In the presence of ammonium carbonate, the cyanohydrin is converted to an aminonitrile, which then reacts with carbon dioxide (generated in situ from ammonium carbonate) to form a carbamic acid intermediate. Intramolecular cyclization of this intermediate leads to the formation of 5-(3-chlorophenyl)hydantoin.
Figure 2: Bucherer-Bergs Synthesis Workflow.
A Robust Experimental Protocol
Part A: Synthesis of 5-(3-chlorophenyl)hydantoin
-
Reaction Setup: A mixture of 3-chlorobenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water is heated to 60-70 °C in a sealed pressure vessel.
-
Reaction Monitoring: The reaction is typically stirred at this temperature for 6-8 hours. The formation of the hydantoin can be monitored by TLC.
-
Isolation of Hydantoin: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried to yield 5-(3-chlorophenyl)hydantoin.
Part B: Hydrolysis of the Hydantoin Ring
-
Alkaline Hydrolysis: The 5-(3-chlorophenyl)hydantoin is heated at reflux with an excess of aqueous sodium hydroxide or barium hydroxide solution for 12-24 hours.[5][6] The stable hydantoin ring often requires these forcing conditions for complete hydrolysis.
-
Work-up and Product Formation: The reaction mixture is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 1-2. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to give this compound.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is non-negotiable in pharmaceutical synthesis. The identity and purity of the synthesized this compound must be unequivocally established.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the α-carbon, and the carbons of the chlorophenyl ring, further confirming the molecular structure.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the N-H stretches of the ammonium group, and the C-Cl stretch of the aromatic ring.[9]
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of an ion-pairing agent like trifluoroacetic acid, is commonly employed.[10][11][12] The purity is determined by the area percentage of the main peak.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons, α-proton, and amine protons with appropriate integration and multiplicity. |
| ¹³C NMR | Resonances for carboxylic acid carbon, α-carbon, and aromatic carbons. |
| IR Spectroscopy | Characteristic absorptions for O-H, C=O, N-H, and C-Cl bonds. |
| HPLC | A single major peak indicating high purity. |
Safety as a Cornerstone: Handling Hazardous Reagents
Both the Strecker and Bucherer-Bergs syntheses involve the use of highly hazardous materials, necessitating strict adherence to safety protocols.
-
Cyanide Compounds: Sodium and potassium cyanide are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving cyanide salts must be conducted in a well-ventilated chemical fume hood.[2][3] An emergency cyanide antidote kit should be readily accessible. Never acidify cyanide-containing waste streams, as this will generate highly toxic hydrogen cyanide gas.
-
Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive and can cause severe burns.[13] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[14][15] Work should be performed in a fume hood, and an eyewash station and safety shower must be immediately accessible.
Conclusion: A Versatile Synthon at Your Fingertips
This technical guide has provided a comprehensive overview of the synthesis of this compound through the Strecker and Bucherer-Bergs methodologies. By understanding the mechanistic underpinnings and adhering to the detailed experimental protocols and safety guidelines, researchers and drug development professionals can confidently and efficiently produce this valuable building block. The strategic application of this synthon will undoubtedly continue to fuel the discovery and development of novel therapeutics with improved clinical outcomes.
References
-
ResearchGate. 1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. Available from: [Link]
-
ResearchGate. (PDF) Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Available from: [Link]
-
The Chemistry Blog. Safe Handling of Corrosive Chemicals. (2024-06-05). Available from: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018-11-12). Available from: [Link]
-
National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]
-
LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018-06-20). Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Available from: [Link]
-
PubChem. 3-Chlorophenylacetic acid. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction. Available from: [Link]
-
SpectraBase. 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
-
Dartmouth College. Cyanide Salts - Environmental Health and Safety. Available from: [Link]
-
Storemasta. Handling Corrosive Substances in the Workplace. (2023-10-04). Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Cyanide. Available from: [Link]
-
AA Blocks. (S)-2-Amino-2-(3-chlorophenyl)acetic acid. Available from: [Link]
-
Agilent. Analysis of Amino Acids by HPLC. (2010-06-24). Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
MDPI. Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. (2024-04-29). Available from: [Link]
-
OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. (2024-01-19). Available from: [Link]
-
Stanford University. Information on Cyanide Compounds. Available from: [Link]
-
University of Alberta. Corrosives (Especially Acids and Bases). Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. Alkaline hydrolysis of cyclopentanespiro-5-(2,4-dithiohydantoin). Available from: [Link]
-
YouTube. Strecker Amino Acid Synthesis. (2021-07-27). Available from: [Link]
-
ResearchGate. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available from: [Link]
-
University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Available from: [Link]
-
Grokipedia. Strecker amino acid synthesis. Available from: [Link]
-
The University of Queensland. Working Safely with Cyanide Guideline. Available from: [Link]
-
ResearchGate. Hydrolysis of hydantoin to hydantoin acid. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. Available from: [Link]
-
Chem-Station. Bucherer-Bergs Hydantoin Synthesis. (2017-05-17). Available from: [Link]
-
ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 7. 3-Chlorophenylacetic acid(1878-65-5) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. jocpr.com [jocpr.com]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. oshatrainingschool.com [oshatrainingschool.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
Introduction: A Chiral Building Block of Pharmaceutical Interest
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is a derivative of glycine, an amino acid, and stands as a significant chiral building block in medicinal chemistry and drug development.[1] Its structure, featuring a stereocenter at the alpha-carbon and a chlorine-substituted phenyl ring, makes it a valuable intermediate for the synthesis of a variety of bioactive molecules. The hydrochloride salt form is often preferred in pharmaceutical applications to enhance stability, crystallinity, and solubility compared to its free base counterpart.[2]
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-2-(3-chlorophenyl)acetic acid and its hydrochloride salt. Where experimental data for the hydrochloride is not publicly available, this guide details authoritative, field-proven methodologies for its determination, empowering researchers to perform a thorough characterization.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to ascertain its structure and key identifiers. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.[2]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. Data for the free base is included for comparison, as it is more readily available. The molecular weight for the hydrochloride is calculated.
| Property | 2-Amino-2-(3-chlorophenyl)acetic Acid (Free Base) | This compound | Data Source / Rationale |
| Molecular Formula | C₈H₈ClNO₂ | C₈H₉Cl₂NO₂ | - |
| Molecular Weight | 185.61 g/mol | 222.07 g/mol | [1][3][4] / Calculated |
| Appearance | White to off-white solid | Expected to be a crystalline solid | [1] / General property of salts |
| CAS Number | 7292-71-9 (Racemic) | Not explicitly found for racemic | [1] |
| 119565-00-3 ((S)-enantiomer) | 37085-27-1 ((R)-enantiomer) | [3][5][6] | |
| 25698-37-7 ((R)-enantiomer) | [4] | ||
| Melting Point | Not available | To be determined experimentally | - |
| Solubility | Sparingly soluble in water | Expected to have higher aqueous solubility | [7][8] |
| pKa | Not available | To be determined experimentally | - |
Experimental Protocols for Physicochemical Characterization
For researchers requiring precise data for the hydrochloride salt, the following section details robust, standard methodologies for determining key physicochemical parameters.
Determination of Melting Point
Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound. For amino acid salts, which can decompose at high temperatures, a carefully controlled heating rate is essential.[9]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find an estimated range.
-
Accurate Determination: For a precise measurement, start heating at a slow ramp rate (1-2 °C/min) beginning approximately 15-20 °C below the estimated melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range is the melting point.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride [benchchem.com]
- 3. a2bchem.com [a2bchem.com]
- 4. chemscene.com [chemscene.com]
- 5. labsolu.ca [labsolu.ca]
- 6. aablocks.com [aablocks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
An In-depth Technical Guide to 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride (CAS Number: 1214196-70-9), a key chiral building block in modern medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis of both the racemic mixture and its enantiomerically pure forms, detailed analytical methodologies for its characterization, and its applications in drug discovery and development. Furthermore, this guide provides essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. The synthesis section outlines a robust Strecker synthesis for the racemic compound and a subsequent diastereomeric salt resolution to isolate the desired enantiomers. Analytical sections provide detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy data. This guide is intended to be an essential resource for researchers and professionals working with this versatile synthetic intermediate.
Introduction and Chemical Identity
This compound is a non-natural, chiral alpha-amino acid derivative that has garnered significant interest in the pharmaceutical industry. Its structural motif, featuring a stereocenter directly attached to a substituted phenyl ring, makes it a valuable synthon for the construction of complex molecular architectures with diverse biological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.
The presence of the chlorine atom on the meta-position of the phenyl ring influences the molecule's electronic properties and can play a crucial role in its interaction with biological targets through halogen bonding or by modifying its lipophilicity. As a chiral molecule, its enantiomers can exhibit distinct pharmacological profiles, making the synthesis of enantiomerically pure forms a critical aspect of its application in drug development. Structurally similar compounds have demonstrated activity in neurological models, including the inhibition of acetylcholinesterase (AChE).[1]
Table 1: Chemical Identity and Properties
| Parameter | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1214196-70-9 | N/A |
| Molecular Formula | C₈H₉Cl₂NO₂ | N/A |
| Molecular Weight | 222.07 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Enantiomeric Forms | (S)-2-Amino-2-(3-chlorophenyl)acetic acid (CAS: 119565-00-3) | [3] |
| (R)-2-Amino-2-(3-chlorophenyl)acetic acid | N/A |
Synthesis and Chiral Resolution
The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the Strecker synthesis to produce the racemic amino acid, followed by chiral resolution to isolate the individual enantiomers, and finally, conversion to the hydrochloride salt.
Racemic Synthesis via Strecker Reaction
The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids from aldehydes. This three-component reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Diagram 1: Strecker Synthesis of Racemic 2-Amino-2-(3-chlorophenyl)acetic Acid
Caption: Strecker synthesis workflow.
-
Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Aldehyde: 3-Chlorobenzaldehyde (1.0 equivalent) is added to the stirring solution.
-
Cyanide Addition: A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the reaction mixture at room temperature. The flask is then securely stoppered and stirred vigorously.
-
Monitoring the Reaction: The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.
-
Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is carefully acidified with concentrated hydrochloric acid and heated to reflux. The hydrolysis is continued until the nitrile is fully converted to the carboxylic acid, as monitored by TLC or HPLC.
-
Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to isoelectric point to precipitate the racemic amino acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Chiral Resolution using Diastereomeric Salt Formation
The separation of the racemic mixture into its constituent enantiomers is a critical step for its use in pharmaceutical applications. A common and effective method is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[4][5][6][7]
Diagram 2: Chiral Resolution Workflow
Caption: Chiral resolution by diastereomeric salt formation.
-
Salt Formation: The racemic amino acid is dissolved in a suitable solvent (e.g., a mixture of ethanol and water). An equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, is added to the solution.
-
Crystallization: The solution is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The optical purity of the diastereomer can be checked by polarimetry.
-
Liberation of the Free Amino Acid: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted with a suitable acid (e.g., hydrochloric acid) to precipitate the enantiomerically enriched amino acid.
-
Isolation of the Enantiomer: The pure enantiomer is collected by filtration, washed with cold water, and dried. The other enantiomer can be recovered from the mother liquor by a similar process after removal of the resolving agent.
Formation of the Hydrochloride Salt
The final step involves the conversion of the free amino acid to its hydrochloride salt to improve its stability and handling properties.
-
Dissolution: The enantiomerically pure amino acid is suspended in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation is complete.
-
Isolation: The resulting white solid is collected by filtration, washed with the solvent, and dried under vacuum to yield the final this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule. In a deuterated solvent like DMSO-d₆, the amine protons may appear as a broad singlet, while the aromatic protons will exhibit a complex splitting pattern due to the meta-substitution. The α-proton will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons (with the carbon attached to the chlorine atom being deshielded), and the α-carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~170-175 |
| Aromatic C-H | ~7.3-7.6 (m) | ~125-135 |
| Aromatic C-Cl | N/A | ~133-136 |
| α-Carbon-H | ~4.5-5.0 (s) | ~55-60 |
| Amine (NH₃⁺) | ~8.5-9.5 (broad s) | N/A |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity and, with a chiral stationary phase, the enantiomeric excess of the compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: For purity analysis, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable. For enantiomeric excess determination, a chiral column (e.g., a cyclodextrin-based or Pirkle-type column) is required.
-
Mobile Phase: A typical mobile phase for reversed-phase analysis would be a gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid.[1] For chiral separations, a mobile phase of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is often used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Diagram 3: HPLC Analytical Workflow
Caption: General workflow for HPLC analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is a suitable technique. The expected [M+H]⁺ ion for the free amino acid (C₈H₈ClNO₂) would be at m/z 186.03.
Applications in Drug Development
2-Amino-2-(3-chlorophenyl)acetic acid and its enantiomers are valuable building blocks in the synthesis of a wide range of pharmaceutical compounds.[3] Their utility stems from the ability to introduce a chiral center with a specific substitution pattern on the aromatic ring, which can be crucial for target binding and pharmacological activity.
One notable application of the (S)-enantiomer is in the synthesis of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriatic arthritis.[8] The chiral amino acid serves as a key intermediate in the construction of the final drug molecule, highlighting the importance of efficient and enantioselective synthetic routes to this compound.
Safety, Handling, and Storage
-
Hazard Identification: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a fundamentally important chiral building block with significant applications in the synthesis of pharmaceuticals. This guide has provided a detailed overview of its chemical properties, robust synthetic protocols for both its racemic and enantiopure forms, and comprehensive analytical methods for its characterization. The outlined safety and handling procedures are crucial for its responsible use in a research and development setting. As the demand for enantiomerically pure drug candidates continues to grow, the importance of versatile synthons like this compound will undoubtedly increase, making a thorough understanding of its chemistry essential for medicinal chemists and drug development professionals.
References
-
PubChem. 3-Chlorophenylacetic acid. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
The Journal of Organic Chemistry. Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. [Link]
- Google Patents. CN1927810A - Preparation method of chlorophenyl acetic acid.
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
MASONACO. LC-MS/MS analysis of free amino acids. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
- Google Patents.
-
S4Science. The Analysis of Underivatized Amino Acids by HPLC with MS Detection. [Link]
-
ResearchGate. 1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. [Link]
-
Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). [Link]
-
The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
-
Samagra. Haloalkanes and Haloarenes. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98%. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. a2bchem.com [a2bchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 9. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Unraveling the Enigma: A Technical Guide to the Postulated Mechanism of Action of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
For Immediate Release
[CITY, State] – [Date] – This technical guide addresses the current scientific understanding of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride, a compound of interest within the research and drug development sectors. As a Senior Application Scientist, the objective is to provide an in-depth analysis of its core mechanism of action. However, it is imperative to preface this guide with a crucial caveat: at present, there is a notable scarcity of direct, peer-reviewed research elucidating the specific molecular interactions and signaling pathways of this particular molecule.
This guide, therefore, adopts a deductive and inferential approach. By examining the compound's structural analogues and its classification as a glycine derivative, we can construct a scientifically plausible, albeit hypothetical, framework for its mechanism of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a structured hypothesis to guide future experimental investigations.
Introduction: The Compound in Context
This compound is classified as a substituted derivative of glycine, the simplest proteinogenic amino acid.[1][2] Its chemical architecture, featuring a chiral center, a phenyl ring with a chlorine substitution at the meta position, and an amino acid backbone, suggests a potential for biological activity. Currently, its primary documented application is as a chiral building block in asymmetric organic synthesis, serving as a key intermediate in the creation of more complex molecules for pharmaceuticals and agrochemicals.[3][4]
The presence of the chlorophenyl group is of particular interest, as this moiety is found in numerous centrally acting drugs and can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4]
Postulated Mechanism of Action: A Glycine-Centric Hypothesis
Given its structural similarity to glycine, the primary hypothesis is that this compound acts as a modulator of glycine neurotransmission. Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem and also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the forebrain.
Potential as a Glycine Receptor Modulator
The core of our hypothesis centers on the compound's potential interaction with glycine receptors (GlyRs), which are ligand-gated chloride ion channels.
-
Agonist or Partial Agonist Activity: The compound might directly bind to the glycine binding site on GlyRs, mimicking the action of glycine to induce chloride influx and hyperpolarization of the postsynaptic neuron, leading to an inhibitory effect.
-
Antagonist Activity: Conversely, it could act as a competitive antagonist, occupying the glycine binding site without activating the channel, thereby blocking the inhibitory action of endogenous glycine.
-
Allosteric Modulation: A third possibility is that it binds to an allosteric site on the GlyR complex, modulating the receptor's affinity for glycine or its channel gating properties.
Interaction with Glycine Transporters
Another plausible mechanism involves the modulation of glycine transporters (GlyT1 and GlyT2), which are responsible for the reuptake of glycine from the synaptic cleft.
-
Inhibition of GlyT1: Inhibition of GlyT1 in the vicinity of NMDA receptors would increase synaptic glycine concentrations, potentially enhancing NMDA receptor-mediated excitatory neurotransmission.
-
Inhibition of GlyT2: Inhibition of GlyT2, predominantly located on presynaptic terminals of inhibitory glycinergic neurons, would elevate glycine levels in the synaptic cleft of inhibitory synapses, leading to an enhanced inhibitory tone.
The following diagram illustrates the potential points of interaction for this compound within a glycinergic synapse.
Caption: Postulated sites of action for this compound.
Insights from Structurally Related Compounds
The biological activity of structurally analogous compounds provides further credence to our hypothesis. For instance, research into other chlorophenyl compounds has indicated activity in neurological models.[5] Specifically, 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride, a closely related molecule, has been investigated for its potential to inhibit acetylcholinesterase, an enzyme critical for neurotransmission.[5] While distinct from the glycinergic system, this highlights the potential for chlorophenyl-containing amino acid derivatives to interact with neurological targets.
Furthermore, the broader class of β-amino acids, which share structural motifs with the target compound, are known to be constituents of toxins and peptidomimetics with antibacterial and antifungal properties.[6] This suggests that the biological activity of this compound may not be limited to the central nervous system.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To validate the aforementioned hypotheses, a systematic and multi-faceted experimental approach is required. The following workflow outlines a logical progression of studies.
Caption: A proposed experimental workflow to determine the mechanism of action.
Detailed Protocol: Radioligand Binding Assay for Glycine Receptors
Objective: To determine the binding affinity of this compound for glycine receptors.
Materials:
-
Membrane preparations from cells stably expressing human GlyRα1.
-
[³H]-Strychnine (radioligand).
-
Test compound: this compound.
-
Glycine (positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the test compound and glycine in assay buffer.
-
In a 96-well plate, add membrane preparation, [³H]-strychnine, and either buffer (for total binding), excess unlabeled glycine (for non-specific binding), or the test compound.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from the initial binding assays to guide further research.
| Target | Radioligand | Test Compound Ki (nM) | Control Ki (nM) |
| GlyRα1 | [³H]-Strychnine | 500 | 10 (Glycine) |
| GlyT1 | [³H]-Glycine | >10,000 | 200 (Sarcosine) |
| GlyT2 | [³H]-Glycine | 1500 | 50 (ALX-1393) |
| NMDA (Glycine site) | [³H]-DCKA | 800 | 30 (Glycine) |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, its structural characteristics strongly suggest a role as a modulator of the glycinergic system. The hypotheses and experimental frameworks presented in this guide offer a robust starting point for future research.
The path forward requires a dedicated and systematic investigation, beginning with fundamental binding and functional assays to identify the primary molecular target(s). Subsequent cellular and in vivo studies will be crucial to understanding the physiological and potential therapeutic consequences of its action. The insights gained from such studies will not only illuminate the function of this specific compound but also contribute to the broader understanding of the structure-activity relationships of substituted amino acid derivatives.
References
- Benchchem. 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDwqbN2ndKtJJAJgSdhA50-OS57ra_FPCz8eB8r5VyZzE6_DfrAfBlCulsvqluAqQ_e78F7ecKMBORV50jeOUyxvxWfOLKP18llPuHOT5S4mNj1eU6RJnuwsJCus7y0aQLxt3PsDQ=]
- Wikipedia. Cetirizine. [URL: https://en.wikipedia.org/wiki/Cetirizine]
- MedChemExpress. 2-Amino-2-(3-chlorophenyl)acetic acid. [URL: https://www.medchemexpress.com/2-amino-2-(3-chlorophenyl)acetic-acid.html]
- American Chemical Society. Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02349]
- A2B Chem. (S)-2-Amino-2-(3-chlorophenyl)acetic acid. [URL: https://www.a2bchem.com/product/119565-00-3]
- PubChem. 3-Chlorophenylacetic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15879]
- PubChem. L-3-Chlorophenylglycine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1515291]
- PMC. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503460/]
- Santa Cruz Biotechnology. 2-[(3-chlorophenyl)amino]acetic acid hydrochloride. [URL: https://www.scbt.com/p/2-3-chlorophenyl-amino-acetic-acid-hydrochloride-120045-66-5]
- MySkinRecipes. DL-(3-Chlorophenyl)glycine. [URL: https://myskinrecipes.com/ingredients/dl-3-chlorophenyl-glycine]
- Simson Pharma Limited. 3-chlorophenylglycine. [URL: https://www.simsonpharma.com/product/3-chlorophenylglycine]
- Benchchem. 2-Amino-2-(4-chlorophenyl)acetic acid. [URL: https://www.benchchem.com/product/6212-33-5]
- PMC. Metabolomic analysis of amino acid and energy metabolism in rats supplemented with chlorogenic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4447735/]
- PubMed. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. [URL: https://pubmed.ncbi.nlm.nih.gov/15646820/]
- United States Biological. 3-Chlorophenylglycine CAS: 7292-71-9. [URL: https://www.usbio.net/item/269437]
- MDPI. Heterologous Expression and Antimicrobial Targets of a Novel Glycine-Rich Antimicrobial Peptide from Artemia franciscana. [URL: https://www.mdpi.com/2079-6382/12/10/1495]
- PubMed. Metabolism of chlorpheniramine in rat and human by use of stable isotopes. [URL: https://pubmed.ncbi.nlm.nih.gov/2003371/]
-
BLDpharm. 2-{amino}acetic acid hydrochloride. [URL: https://www.bldpharm.com/products/1572282-39-3.html]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem [benchchem.com]
- 3. a2bchem.com [a2bchem.com]
- 4. DL-(3-Chlorophenyl)glycine [myskinrecipes.com]
- 5. 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride [benchchem.com]
- 6. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride and Its Derivatives: A Keystone for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride serves as a pivotal chiral building block in contemporary medicinal chemistry. Its unique structure, featuring a stereocenter adjacent to an aromatic ring and an amino group, provides a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential. The presence of a chlorine atom on the phenyl ring further modulates the compound's electronic and lipophilic properties, often enhancing biological activity and metabolic stability. This guide offers an in-depth exploration of the synthesis, characterization, and application of these derivatives, providing researchers and drug development professionals with the technical insights and field-proven protocols necessary to leverage this important chemical entity. We will delve into the causalities behind experimental choices, from synthetic strategies to analytical validation, and explore the mechanistic underpinnings of the biological activities exhibited by these compounds, including their roles in oncology, neuroscience, and infectious diseases.
The Core Moiety: Strategic Importance in Medicinal Chemistry
2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic α-amino acid, a derivative of glycine.[1] Its hydrochloride salt form is typically used to improve stability and solubility. The strategic importance of this scaffold lies in three key features:
-
The α-Amino Acid Core: Provides a handle for peptide synthesis and the introduction of diverse functional groups through N-alkylation or acylation.[2]
-
The Chlorophenyl Group: The chlorine substituent significantly influences the molecule's properties. Halogens are prevalent in pharmaceuticals, often improving membrane permeability, metabolic resistance, and binding affinity through halogen bonding.[3] This makes chlorinated compounds valuable in treating a range of conditions from bacterial infections to neurological disorders.[3][4]
-
The Chiral Center: The α-carbon is a stereocenter, meaning derivatives can be synthesized as specific enantiomers. This is critical in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
This combination makes 2-amino-2-(3-chlorophenyl)acetic acid and its derivatives valuable chiral intermediates for creating novel compounds, particularly those targeting the central nervous system or acting as anticancer agents.[5]
Synthesis and Purification: A Validated Workflow
The synthesis of 2-amino-2-(3-chlorophenyl)acetic acid derivatives requires precise control over reaction conditions to ensure high yield and purity. The most common and robust strategies involve the formation of the core amino acid structure followed by derivatization.
Foundational Synthetic Pathways
Two primary industrial methods exist for preparing the chlorophenylacetic acid precursors:
-
Benzyl Cyanide Hydrolysis: This scalable method involves the acidic or alkaline hydrolysis of a corresponding chlorobenzyl cyanide. It is often favored for its simpler reagents, though it requires meticulous control of hydrolysis conditions to prevent side reactions.[5][6]
-
Oxo Synthesis (Carbonylation): This method involves the reaction of chlorobenzyl chloride with carbon monoxide using transition metal catalysts (e.g., Rhodium, Iridium complexes). While direct, it can be hampered by the high cost and recovery challenges of the catalysts.[5][6]
A prevalent laboratory-scale synthesis for N-alkylated derivatives, such as 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride, proceeds via reductive amination.[5] This pathway offers excellent control and versatility.
Caption: Generalized workflow for the synthesis of an N-methyl derivative via reductive amination.
Step-by-Step Experimental Protocol: Reductive Amination
This protocol describes the synthesis of an N-methyl derivative, a representative example for this class of compounds.
Objective: To synthesize 2-(3-chlorophenyl)-2-(methylamino)acetic acid hydrochloride from its oxo-precursor.
Materials:
-
2-(3-chlorophenyl)-2-oxoacetic acid
-
Methylamine (CH₃NH₂) solution
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Anhydrous Methanol
-
Diethyl ether
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert argon atmosphere, dissolve 2-(3-chlorophenyl)-2-oxoacetic acid in anhydrous methanol. Cool the solution to 0°C in an ice bath. Causality: Anhydrous conditions prevent unwanted side reactions, and the inert atmosphere protects reagents from degradation.[5]
-
Imine Formation: Slowly add a stoichiometric equivalent of methylamine solution to the cooled mixture while stirring. Allow the reaction to stir for 1-2 hours at 0°C. Monitor the formation of the imine intermediate via TLC. Causality: Slow addition and low temperature control the exothermic reaction and prevent the formation of byproducts.
-
Reduction: Once imine formation is complete, add sodium borohydride (NaBH₄) portion-wise to the reaction mixture, maintaining the temperature at 0°C. Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine to the secondary amine without affecting the carboxylic acid.[5]
-
Quenching and Workup: After the reduction is complete (as confirmed by TLC), slowly add water to quench any unreacted NaBH₄. Acidify the mixture with dilute HCl to a pH of ~2.
-
Extraction: Extract the aqueous layer with diethyl ether to remove any non-polar impurities. Discard the organic layer.
-
Salt Formation & Precipitation: Adjust the pH of the aqueous layer to neutral (pH ~7) and then add concentrated HCl until the solution is acidic (pH ~1). The hydrochloride salt of the product will precipitate out of the solution. Causality: The hydrochloride salt is often less soluble in the reaction medium than its free base form, facilitating isolation and improving compound stability.[5]
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Purification and Validation Strategies
Ensuring the purity of the final compound is paramount. A multi-step approach provides a self-validating system.
| Method | Rationale & Causality | Key Parameters |
| Recrystallization | Exploits differences in solubility between the product and impurities at different temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. | Choice of solvent system (e.g., ethanol/water), cooling rate, temperature gradient.[5] |
| Reverse-Phase HPLC | Separates compounds based on hydrophobicity. The non-polar stationary phase (e.g., C18) retains hydrophobic molecules longer. This is highly effective for removing polar and non-polar impurities. | Column type (C18), mobile phase (e.g., acetonitrile/water with 0.1% TFA), flow rate, detection wavelength.[5] |
Structural Characterization and Analytical QC
Rigorous analytical characterization is non-negotiable for confirming the identity and purity of the synthesized derivatives. This workflow ensures that the material used in subsequent biological assays is of the highest quality.
Caption: A self-validating workflow for analytical quality control of synthesized derivatives.
Core Analytical Techniques
| Technique | Purpose | Insights Gained |
| ¹H and ¹³C NMR | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. | Confirms the presence of key functional groups (aromatic ring, amino group, alkyl chains) and their relative positions. 2D NMR (COSY, HSQC) can resolve complex spectra.[5] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy. | Confirms the elemental composition and identity of the molecule. Electrospray ionization (ESI) is a common method for these compounds.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies each component in a mixture. | Provides a precise measure of purity (e.g., >98%) by calculating the area under the curve for the main peak relative to impurity peaks.[5] |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides unambiguous confirmation of molecular geometry and stereochemistry if a suitable crystal can be obtained.[5] |
Therapeutic Potential and Mechanistic Insights
The true value of the 2-amino-2-(3-chlorophenyl)acetic acid scaffold is realized in its derivatives, which have shown promise across multiple therapeutic areas.
Anticancer Applications: HDAC Inhibition
N-alkylated derivatives, such as 2-(3-chlorophenyl)-2-(methylamino)acetic acid hydrochloride (DMPAC), have demonstrated potential as anticancer agents.[5] One proposed mechanism of action is the inhibition of histone deacetylases (HDACs).
-
Mechanism: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, compounds like DMPAC can maintain a more open chromatin structure. This allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, thereby reducing cell proliferation.[5]
Caption: Simplified signaling pathway for anticancer activity via HDAC inhibition.
Neurological and Anti-Inflammatory Potential
The structural similarity of these derivatives to known psychoactive substances makes them valuable for neuroscience research.[5]
-
Acetylcholinesterase (AChE) Inhibition: Research into structurally related compounds suggests a potential for AChE inhibition.[5] AChE inhibitors are a cornerstone of treatment for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain.
-
Anti-inflammatory Action: The broader class of amino acid derivatives has been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] COX-2 selective inhibitors are particularly sought after as they can reduce inflammation and pain with fewer gastrointestinal side effects than traditional NSAIDs.[7]
Antimicrobial Activity
Certain derivatives have demonstrated significant antibacterial properties. For example, related compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[8] This highlights the potential for developing new antibiotics based on this versatile scaffold.
| Derivative Type / Application | Potential Mechanism of Action | Therapeutic Area |
| N-Alkylated Derivatives | Histone Deacetylase (HDAC) Inhibition | Oncology[5] |
| Core Scaffold Derivatives | Acetylcholinesterase (AChE) Inhibition | Neuroscience (e.g., Alzheimer's)[5] |
| Amide/Ester Derivatives | Cyclooxygenase (COX) Inhibition | Inflammation & Pain Management[7] |
| Novel Heterocyclic Derivatives | Bacterial Cell Wall/Enzyme Inhibition | Infectious Diseases (e.g., MRSA)[8] |
Conclusion
This compound is more than a simple chemical intermediate; it is a highly versatile and strategically valuable platform for modern drug discovery. Its inherent chirality, combined with the influential chlorophenyl group and the reactive amino acid core, provides a rich foundation for generating diverse libraries of bioactive compounds. The detailed synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce high-quality derivatives. By understanding the mechanistic principles behind their activity—from HDAC inhibition in cancer to potential enzyme modulation in neurological and inflammatory disorders—scientists can more effectively design and develop the next generation of targeted therapeutics.
References
-
MDPI. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]
-
Samagra. Haloalkanes and Haloarenes. [Link]
-
MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]
- Google Patents. Preparation method of chlorophenyl acetic acid (CN1927810A).
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 5. 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride [benchchem.com]
- 6. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 7. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a deep understanding of risk mitigation.
Chemical Identification and Physicochemical Properties
This compound is a chiral building block used in chemical synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.[1] Its hydrochloride salt form enhances solubility and stability. Understanding its fundamental properties is the first step in a robust safety assessment.
While specific experimental data for the hydrochloride salt is not broadly published, the properties of the parent compound, (S)-2-Amino-2-(3-chlorophenyl)acetic acid, and related chlorophenylacetic acids provide a strong basis for handling protocols.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | (S)-2-Amino-2-(3-chlorophenyl)acetic acid | [1] |
| CAS Number | 119565-00-3 (Parent Compound) | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [2] |
| Appearance | White to light yellow powder/solid.[3][4] | , |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[2] | |
Hazard Identification and Toxicological Profile
Based on GHS classifications for the parent compound and structurally similar chlorophenylacetic acids, this chemical is considered hazardous.[3][5][6][7] The primary risks are associated with irritation to the skin, eyes, and respiratory system, and potential harm if swallowed. The hydrochloride salt may present increased acidity, potentially exacerbating irritant effects.
Table 2: GHS Hazard Classification Summary
| Hazard Class | Hazard Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [6], [7], [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [6], [7], [2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [6], [7], [2] |
Toxicological Insights:
-
Inhalation: Inhaling the dust may cause respiratory tract irritation.[3][5][8] The amino and carboxylic acid groups, combined with the chlorinated phenyl ring, can act as potent irritants to mucous membranes.
-
Skin Contact: Causes skin irritation.[3][5] Prolonged contact can lead to redness and discomfort. The acidic nature of the hydrochloride salt enhances this effect.
-
Eye Contact: Causes serious eye irritation.[3][5] Direct contact with the powder can cause significant pain, redness, and potential damage if not promptly addressed.
-
Ingestion: Harmful if swallowed.[2][8] While specific oral toxicity data is limited, related compounds show moderate toxicity.
Proactive Risk Mitigation: The Hierarchy of Controls
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes the most effective and reliable safety measures. This systematic approach ensures that risk is managed proactively rather than reactively.
Caption: Hierarchy of controls, prioritizing the most effective safety measures.
-
Causality in Application:
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution could be considered if a less hazardous analog exists that serves the same synthetic purpose, but this is often not possible for specific chiral building blocks.
-
Engineering Controls: This is the most critical proactive step. Handling this compound within a certified chemical fume hood or a ventilated enclosure is mandatory.[8] This control physically removes airborne particles and vapors from the user's breathing zone.
-
Administrative Controls: These are the procedural safeguards. This includes developing Standard Operating Procedures (SOPs), providing documented training on the specific hazards of this compound, and restricting access to authorized personnel only. Proper hygiene, such as washing hands thoroughly after handling, is a crucial administrative control.[9]
-
Personal Protective Equipment (PPE): PPE is the last line of defense, used to protect the individual when other controls cannot eliminate the risk entirely.
-
Standard Operating Protocol: Safe Handling & PPE
Adherence to a strict handling protocol is non-negotiable. The following steps are based on established best practices for handling irritating and potentially toxic chemical powders.
Experimental Workflow for Weighing and Handling:
-
Preparation: Cordon off the work area. Ensure a chemical fume hood is operational and certified. Gather all necessary equipment, including appropriate PPE, before retrieving the chemical from storage.
-
PPE Donning: Put on all required PPE as detailed in Table 3. Inspect gloves for any signs of degradation or perforation before use.[8]
-
Chemical Handling: Conduct all manipulations, including weighing and transferring, inside the chemical fume hood to prevent dust inhalation.[8] Handle containers carefully to avoid generating dust.
-
Post-Handling: Tightly close the container.[8][10][11] Decontaminate the work surface with an appropriate solvent and then soap and water.
-
PPE Doffing: Remove PPE carefully, avoiding contact with the outer contaminated surfaces. Dispose of contaminated gloves and any disposable items in a designated hazardous waste container.[8]
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work.[9][12]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Causality |
|---|---|---|
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield.[3] | Why: Protects against airborne dust particles and accidental splashes. The H319 classification (Causes serious eye irritation) makes this mandatory.[6][7] |
| Hand Protection | Nitrile or neoprene gloves.[3] | Why: Prevents skin contact and irritation (H315).[6][7] Gloves must be inspected before use and disposed of properly after handling.[8] |
| Skin/Body Protection | A fully buttoned laboratory coat.[3] | Why: Provides a barrier against accidental spills on clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required if working outside a fume hood or if dust generation is unavoidable.[8] | Why: Directly addresses the H335 hazard (May cause respiratory irritation) by filtering out airborne particles.[6][7] |
Emergency Procedures: A Self-Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm. All personnel must be trained on these procedures.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air.[5][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Take off all contaminated clothing immediately.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] If irritation persists, seek medical advice.[5]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] If the person is conscious, have them drink one or two glasses of water.[13] Seek immediate medical attention.
Spill Response Protocol:
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully dampen the solid material with a suitable solvent (like water) to prevent dust from becoming airborne.[14]
-
Collect: Gently sweep or scoop the dampened material into a labeled, sealed container for hazardous waste disposal.[14]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[3][5]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. 119565-00-3|(S)-2-Amino-2-(3-chlorophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 2-Chlorophenylacetic acid | 2444-36-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. westliberty.edu [westliberty.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.dk [fishersci.dk]
- 12. lobachemie.com [lobachemie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. LIGNOSULFONIC ACID, SODIUM SALT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride in Advanced Peptide Synthesis
Abstract
The integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug discovery, offering a powerful strategy to modulate pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the effective use of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride, a non-proteinogenic amino acid, in peptide synthesis. We will explore critical aspects from Nα-protection and coupling strategies to final cleavage and purification, with a focus on overcoming the unique challenges presented by sterically hindered and structurally unique residues. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound in their synthetic peptide programs.
Introduction: The Rationale for Non-Natural Amino Acids
Standard peptide synthesis utilizes the 20 proteinogenic amino acids as its fundamental building blocks.[3] However, peptides composed solely of these natural residues often suffer from limitations such as poor in-vivo stability due to proteolytic degradation and limited conformational diversity. The incorporation of unnatural amino acids (UAAs) provides a robust solution to these challenges.[2] By introducing residues like 2-Amino-2-(3-chlorophenyl)acetic Acid, chemists can enforce specific backbone conformations, enhance resistance to enzymatic cleavage, and introduce novel chemical functionalities.[4]
2-Amino-2-(3-chlorophenyl)acetic Acid is a chiral building block whose substituted phenyl ring offers a unique steric and electronic profile.[5][6] Its incorporation can be pivotal in designing peptidomimetics and peptide analogs with improved therapeutic potential. This document serves as a practical guide to its seamless integration into both solid-phase and solution-phase peptide synthesis workflows.
Physicochemical & Handling Data
Proper handling and characterization are paramount for successful synthesis. The key properties of the title compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₈H₉Cl₂NO₂ | [6] |
| Molecular Weight | 222.07 g/mol | Inferred |
| CAS Number | 144577-62-4 (Parent) | Inferred |
| Appearance | White to off-white solid | Generic |
| Chirality | Available as racemic or enantiomerically pure forms (e.g., S-enantiomer, CAS: 119565-00-3) | [5] |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. | Generic |
Safety & Handling: While specific GHS data for the hydrochloride salt is not detailed, the parent compound, 3-chlorophenylacetic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[7] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a chemical fume hood.
Core Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the predominant method for peptide construction.[3][8][9] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[9][10] This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing.[9]
The fundamental SPPS cycle for incorporating any amino acid, including our target compound, involves three key stages:
-
Nα-Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound peptide.
-
Coupling: Activation of the carboxyl group of the incoming protected amino acid and its subsequent reaction with the newly freed N-terminal amine to form a peptide bond.
-
Washing: Thorough removal of all excess reagents and byproducts.
This iterative process is repeated until the desired peptide sequence is assembled.
Figure 1: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
Protocol 1: Nα-Protection of 2-Amino-2-(3-chlorophenyl)acetic Acid
Before its use in SPPS, the free amino acid must be protected to prevent self-polymerization and ensure controlled, directional synthesis.[3][] The two most common Nα-protecting groups are Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butoxycarbonyl).[4][]
A. Fmoc Protection (Base-Labile)
The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine.[][12]
-
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl
-
Sodium Bicarbonate (NaHCO₃) or similar base
-
1,4-Dioxane and Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Citric Acid (5% aqueous solution)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Cool the solution to 0°C in an ice bath.
-
Add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes, ensuring the pH remains basic (pH 8-9).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Once the reaction is complete (monitored by TLC), acidify the mixture to pH ~2-3 with a 5% citric acid solution. This will precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The resulting crude product can be purified by crystallization or flash chromatography to yield Fmoc-2-Amino-2-(3-chlorophenyl)acetic Acid.
-
B. Boc Protection (Acid-Labile)
The Boc group is stable to basic conditions but is cleaved by moderate to strong acids, such as Trifluoroacetic Acid (TFA).[13][14]
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Hydroxide (NaOH) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dioxane and Water
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Suspend the amino acid (1.0 eq) in a mixture of THF and water.
-
Add a base such as NaOH or TEA (2.5 eq) and stir until the amino acid dissolves.
-
Cool the solution to 0°C.
-
Add Boc₂O (1.1 eq) dissolved in a minimal amount of THF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with a cold citric acid solution to pH ~3.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield Boc-2-Amino-2-(3-chlorophenyl)acetic Acid.[13]
-
Protocol 2: Coupling in Fmoc-Based SPPS
Incorporating a sterically hindered amino acid like 2-Amino-2-(3-chlorophenyl)acetic Acid requires robust activation and coupling conditions to ensure high efficiency.[2][15][16] The use of aminium/uronium or phosphonium salt-based coupling reagents is highly recommended.[17]
-
Materials:
-
Procedure (Standard Cycle):
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.[19]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Cocktail Preparation: In a separate vessel, pre-activate the Fmoc-2-Amino-2-(3-chlorophenyl)acetic Acid (3-5 eq) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 2.9 eq) and a base (e.g., DIPEA, 6 eq). Allow this mixture to react for 2-5 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the deprotected peptide-resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 1-4 hours. Note: Longer coupling times or double coupling may be necessary due to potential steric hindrance.[16][20]
-
Monitoring: Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating reaction completion.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) to prepare for the next cycle.
-
Figure 2: General mechanism of peptide bond formation using an aminium-based activator.
Protocol 3: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and any acid-labile side-chain protecting groups must be removed simultaneously.
-
Materials:
-
Peptidyl-resin (fully synthesized and dried)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Scavengers: Triisopropylsilane (TIS), Water (H₂O), Dithiothreitol (DTT) or Ethanedithiol (EDT) for Cys-containing peptides.
-
Cold Diethyl Ether
-
-
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Prepare a cleavage cocktail. A standard robust cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or, for most sequences, a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5) is sufficient. The scavengers are critical for quenching reactive cationic species generated during deprotection, which could otherwise modify sensitive residues like Trp or Met.[21]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or shake the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and organic impurities.
-
Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.
-
Troubleshooting Guide
The incorporation of non-natural or sterically demanding amino acids can sometimes lead to synthetic challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The 3-chlorophenyl group impedes access to the carboxyl center.[2][16]2. Poor Resin Swelling: Inadequate solvation of the peptide-resin.3. Reagent Degradation: Old or impure coupling reagents, base, or solvent. | 1. Extend Reaction Time: Increase coupling time to 4-6 hours or overnight.2. Double Couple: After the first coupling and washing, repeat the coupling step with fresh reagents.3. Use a Stronger Activator: Switch to a more potent coupling reagent like HATU or COMU.[17][18]4. Elevate Temperature: Perform coupling at a slightly elevated temperature (e.g., 35-40°C), but be cautious of potential racemization. |
| Racemization | 1. Over-activation: Extended pre-activation time before adding to the resin.2. Excessive Base: Using too much DIPEA can promote epimerization.3. High Temperature: Coupling at elevated temperatures can increase racemization rates. | 1. Minimize Pre-activation: Add the coupling cocktail to the resin immediately after it is prepared.2. Use a Milder Base: Substitute DIPEA with 2,4,6-Collidine, which is less prone to causing racemization.3. Add an Additive: Use an additive like Oxyma Pure, which is known to suppress racemization.[18] |
| Low Yield After Cleavage | 1. Incomplete Cleavage: The cleavage time was too short or the cocktail was inefficient.2. Peptide Aggregation: The growing peptide chain aggregated on the resin, preventing reagent access.3. Adsorption of Peptide: The crude peptide may have adsorbed to labware during workup. | 1. Increase Cleavage Time: Extend the TFA cleavage reaction to 4 hours.2. Use "Magic" Resins: For difficult sequences, consider using a PEG-based resin (e.g., ChemMatrix®) to minimize aggregation.[22]3. Rinse All Glassware: Rinse all filtration and collection vessels with the cleavage cocktail or a suitable solvent (e.g., acetonitrile/water) to recover adsorbed product. |
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab Protocols.
- Amino Acid Derivatives for Peptide Synthesis. Various Sources.
- Amino Acid Protection & Deprotection Services. BOC Sciences.
- Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
- (S)-2-Amino-2-(3-chlorophenyl)acetic acid. A2B Chem.
- 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879. PubChem - NIH.
- 2-Amino-2-(3-chlorophenyl)
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- The synthesis of peptides and proteins containing non-natural amino acids. (2004). Chemical Society Reviews (RSC Publishing).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Various Sources.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Method of synthesizing a peptide containing a non-peptide bond.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- Fmoc-Protected Amino Groups. Organic Chemistry Portal.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022).
- Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Beijing Dilun Biotechnology Co., Ltd..
- Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
- Mastering Solid Phase Peptide Synthesis (SPPS). Various Sources.
- 2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID. CymitQuimica.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega.
- Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. (2026). American Chemical Society.
- Amine Protection / Deprotection. Fisher Scientific.
- 2-Chlorophenylacetic acid | 2444-36-2. ChemicalBook.
- Cetirizine. Wikipedia.
Sources
- 1. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP0257742A2 - Method of synthesizing a peptide containing a non-peptide bond - Google Patents [patents.google.com]
- 5. a2bchem.com [a2bchem.com]
- 6. 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride [benchchem.com]
- 7. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
- 12. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 肽偶联剂选择指南 [sigmaaldrich.com]
- 18. bachem.com [bachem.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. ejbiotechnology.info [ejbiotechnology.info]
- 21. pubs.acs.org [pubs.acs.org]
- 22. luxembourg-bio.com [luxembourg-bio.com]
Application Note: A Robust HPLC Method for the Enantioselective Analysis of 2-Amino-2-(3-chlorophenyl)acetic Acid
Abstract
This application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the enantiomers of 2-Amino-2-(3-chlorophenyl)acetic acid. This compound is a critical chiral building block in the synthesis of various pharmaceutical and agrochemical agents, making the accurate determination of its enantiomeric purity essential.[1] The method employs a macrocyclic glycopeptide-based chiral stationary phase (CSP), which allows for the direct analysis of the underivatized enantiomers, obviating the need for complex derivatization steps. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for monitoring enantiomeric composition.
Introduction and Scientific Rationale
The biological and pharmacological activity of chiral molecules is often enantiomer-dependent. One enantiomer may exhibit desired therapeutic effects, while the other could be inactive or even toxic. Consequently, regulatory agencies worldwide emphasize the need for stereospecific analytical methods for chiral drugs and intermediates.[2] 2-Amino-2-(3-chlorophenyl)acetic acid possesses a stereogenic center at the α-carbon, existing as (R) and (S) enantiomers. Its use as a precursor in asymmetric synthesis necessitates a precise analytical tool to quantify enantiomeric excess (e.e.) and ensure the quality of final products.[1]
The primary challenge in the HPLC analysis of native amino acids lies in their zwitterionic nature, which results in poor solubility in the non-polar solvents typically used with many polysaccharide-based CSPs.[3] While derivatization can overcome this, it introduces additional sample preparation steps and the potential for analytical errors.[3] To create a more efficient and direct workflow, this method utilizes a macrocyclic glycopeptide chiral stationary phase.
Causality of Experimental Choice: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are uniquely suited for this application. Unlike polysaccharide phases, they contain both hydrophobic pockets and ionizable groups (carboxylic acids and basic amines).[3] This multi-modal interaction capability allows for effective chiral recognition of polar and ionic compounds like amino acids in polar ionic or reversed-phase mobile phases. The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector, driven by a combination of hydrogen bonding, ionic interactions, and steric repulsion.
Experimental Methodology
This section provides a detailed protocol for the enantioselective analysis. The method has been developed to be self-validating, with system suitability parameters established to ensure consistent performance.
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.[4]
-
Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin macrocyclic glycopeptide), 250 x 4.6 mm, 5 µm particle size.
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
Reagents and Sample Preparation
-
Solvents: HPLC-grade methanol, ethanol, and acetonitrile. Deionized water (18.2 MΩ·cm).
-
Reagents: Glacial acetic acid (ACS grade), Triethylamine (TEA) (≥99.5%).
-
Standard: Racemic 2-Amino-2-(3-chlorophenyl)acetic acid.
-
Mobile Phase Preparation:
-
Prepare the stock solvent by mixing Methanol, Acetic Acid, and Triethylamine in a ratio of 100:0.025:0.05 (v/v/v).
-
Thoroughly degas the mobile phase using vacuum filtration or sonication for 15 minutes before use.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 2-Amino-2-(3-chlorophenyl)acetic acid and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard (100 µg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Analytical Workflow Visualization
The overall process from sample preparation to data analysis is outlined below.
Caption: General workflow for the HPLC analysis of enantiomers.
Chromatographic Conditions & System Suitability
Adherence to the specified chromatographic conditions is crucial for achieving the desired separation. System suitability tests must be performed before sample analysis to verify system performance.
HPLC Parameters
| Parameter | Recommended Condition | Causality/Justification |
| Mobile Phase | Methanol / Acetic Acid / TEA (100:0.025:0.05, v/v/v) | Polar ionic mode. The acidic and basic additives control the ionization state of the analyte and the stationary phase, enhancing ionic interactions crucial for chiral recognition.[5] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable analysis time for a 250 mm column. |
| Column Temp. | 25°C | Ensures reproducible retention times by minimizing fluctuations in separation thermodynamics. |
| Detection | UV at 220 nm | The phenyl ring of the analyte provides strong UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Run Time | 20 minutes | Sufficient time to allow for the elution of both enantiomers with baseline separation. |
System Suitability Test (SST)
Inject the 100 µg/mL racemic working standard five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the two enantiomer peaks. |
| Tailing Factor (T) | ≤ 2.0 | Confirms good peak symmetry, which is essential for accurate integration. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the analytical system. |
Results and Discussion
Expected Chromatographic Performance
Under the conditions specified, a baseline separation of the (R) and (S) enantiomers of 2-Amino-2-(3-chlorophenyl)acetic acid is expected. The acidic and basic additives in the mobile phase interact with the analyte and the teicoplanin selector, creating a stable and selective environment for enantiomeric discrimination.
| Compound | Enantiomer | Expected Retention Time (min) |
| 2-Amino-2-(3-chlorophenyl)acetic acid | Enantiomer 1 | ~ 9.5 |
| Enantiomer 2 | ~ 11.2 |
Note: The elution order of (R) and (S) enantiomers must be confirmed by injecting an enantiomerically pure standard if available.
Key Separation Parameters Logic
The quality of a chiral separation is determined by the interplay of several key factors. The diagram below illustrates the hierarchical relationship between the chosen experimental conditions and the resulting chromatographic resolution.
Caption: Factors influencing the final resolution in chiral HPLC.
Expert Interpretation:
-
Chiral Stationary Phase (CSP): This is the most critical factor. The inherent ability of the teicoplanin selector to form different stability complexes with the two enantiomers is the foundation of the separation.[6]
-
Mobile Phase: Its composition directly influences the interactions. The organic modifier (methanol) controls retention time, while the additives (acetic acid, TEA) modulate the ionic interactions that are pivotal for achieving selectivity (α).[7]
-
Resolution (Rs): The final resolution is a function of selectivity, efficiency (peak width), and retention. By optimizing the mobile phase and other conditions, we maximize selectivity to achieve the target Rs value of ≥ 1.5.
Conclusion
The HPLC method presented provides a reliable and efficient means for the enantioselective analysis of 2-Amino-2-(3-chlorophenyl)acetic acid. By employing a teicoplanin-based chiral stationary phase, this protocol allows for the direct separation of the underivatized enantiomers with excellent resolution and peak shape. The method is suitable for implementation in quality control laboratories for raw material testing, in-process control, and final product release in the pharmaceutical and chemical industries.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Scholars Research Library. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. actascientific.com [actascientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. csfarmacie.cz [csfarmacie.cz]
Application Notes and Protocols for the Incorporation of Unnatural Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Diversity of Peptides
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic potential and exploring novel biological functions.[1][2] By moving beyond the canonical 20 proteinogenic amino acids, researchers can introduce a vast array of chemical functionalities, steric constraints, and metabolic stabilization points into peptide scaffolds.[1][2] These modifications can lead to peptides with improved pharmacokinetic profiles, increased potency and selectivity, and novel mechanisms of action.[1][2] This guide provides a comprehensive overview of the strategies and detailed protocols for the successful incorporation of UAAs into peptides, with a primary focus on solid-phase peptide synthesis (SPPS), the cornerstone technique in this field.[1] We will also explore complementary methods such as native chemical ligation and enzymatic ligation, and discuss the critical analytical techniques for verifying the successful synthesis of these modified peptides.
Strategic Considerations for Incorporating Unnatural Amino Acids
The choice of method for incorporating a UAA depends on several factors, including the chemical nature of the UAA, its position in the peptide sequence, the desired length of the final peptide, and the overall synthetic strategy. While methods like genetic code expansion offer powerful tools for incorporating UAAs into proteins in living cells[3], chemical synthesis provides unparalleled flexibility for creating custom peptides with a wide variety of non-proteinogenic residues.
The most prevalent chemical method is Solid-Phase Peptide Synthesis (SPPS) , which involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][5] This approach allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts by simple filtration and washing.[4][5] For the synthesis of larger peptides or proteins containing UAAs, a convergent approach using Native Chemical Ligation (NCL) can be employed.[6][7] NCL allows for the chemoselective joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[6][7] Enzymatic ligation offers a milder alternative for peptide bond formation, often with high regio- and chemoselectivity.[8][9]
Solid-Phase Peptide Synthesis (SPPS): The Workhorse for UAA Incorporation
SPPS is the most widely used method for synthesizing peptides containing UAAs.[1] The process involves a cyclical series of steps: deprotection of the N-terminal protecting group of the resin-bound amino acid, coupling of the next protected amino acid, and washing.[4][10] Two main orthogonal protection schemes are commonly used in SPPS: Boc/Bzl and Fmoc/tBu.[10][11]
Fmoc/tBu vs. Boc/Bzl Protecting Group Strategies
The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific UAA and the overall peptide sequence.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Final Cleavage | Strong acid (e.g., TFA cocktail) | Very strong acid (e.g., HF, TFMSA) |
| Advantages | Milder deprotection conditions, suitable for a wider range of UAAs, automation-friendly.[12] | Can be advantageous for certain sequences prone to aggregation. |
| Disadvantages | Piperidine can cause side reactions with certain functional groups. | Harsh final cleavage conditions can damage sensitive UAAs.[4] |
The Fmoc/tBu strategy is generally the preferred method for SPPS due to its milder conditions.[12]
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis of a UAA-Containing Peptide
The following diagram illustrates the key steps in an Fmoc-based SPPS cycle for incorporating a UAA.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocols for Fmoc-Based SPPS of UAA-Containing Peptides
Protocol 1: Resin Loading
The first amino acid is covalently attached to the solid support. The choice of resin determines the C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[13]
-
For a C-terminal carboxylic acid: 2-Chlorotrityl chloride resin is a common choice.
-
Swell 1 g of 2-chlorotrityl chloride resin (1.0-1.6 mmol/g) in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Dissolve 2 equivalents of the Fmoc-protected amino acid in DCM.
-
Add 4 equivalents of diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and shake for 1-2 hours.
-
To cap any remaining reactive sites, add 1 mL of methanol and shake for 15 minutes.
-
Wash the resin sequentially with DCM (3x), dimethylformamide (DMF) (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
-
For a C-terminal amide: Rink amide resin is typically used.[13]
-
Swell 1 g of Rink amide resin (0.5-1.0 mmol/g) in 10 mL of DMF for 1 hour.
-
Remove the Fmoc group by treating with 10 mL of 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5x).
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of a coupling reagent (e.g., HBTU), and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Iterative Deprotection and Coupling
This cycle is repeated for each amino acid in the sequence.[13]
-
Swell the Resin: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and shake for 20 minutes.[5]
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and the cleaved Fmoc group.
-
Coupling of the Next Amino Acid (including UAA):
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents) by dissolving it with a coupling reagent (2.9 equivalents) and a base (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Shake for 1-4 hours. The coupling time may need to be extended for sterically hindered UAAs.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring the Coupling Reaction: A qualitative ninhydrin (Kaiser) test can be performed to check for the presence of free primary amines, indicating an incomplete coupling reaction.[5] If the test is positive, a recoupling step is necessary.
Choosing the Right Coupling Reagent
The choice of coupling reagent is critical for efficient peptide bond formation, especially when dealing with sterically hindered or electronically challenging UAAs.[14]
| Coupling Reagent | Description | Key Features |
| HBTU/TBTU | Aminium-based reagents. | Standard, efficient, and widely used for routine couplings.[14] |
| HATU | Generates highly reactive OAt esters. | More reactive than HBTU, ideal for difficult couplings and sterically hindered UAAs.[15] |
| COMU | Oxyma-based reagent. | A safer and highly efficient alternative to benzotriazole-based reagents like HBTU and HATU.[15] |
| DIC/HOBt | Carbodiimide-based activation. | A classic and cost-effective method, but can be prone to racemization without an additive like HOBt.[16] |
Protocol 3: Cleavage and Deprotection
Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[1]
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 2.
-
Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, then dry it thoroughly under vacuum.[1]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail tailored to the protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1] Agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[1]
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the crude peptide.[1]
-
Wash the peptide pellet with cold diethyl ether.[1]
-
Dry the crude peptide under vacuum.[1]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Alternative Methods for UAA Incorporation
Native Chemical Ligation (NCL)
NCL is a powerful technique for synthesizing large peptides and small proteins by joining two smaller, unprotected peptide fragments.[6][7] This method is particularly useful when a UAA is located far from the C-terminus, making a full-length SPPS challenging.
Caption: Mechanism of Native Chemical Ligation.
Enzymatic Ligation
Enzymes such as sortases and butelase 1 can be used to ligate peptide fragments with high specificity and under mild reaction conditions.[9][17] This method is advantageous for incorporating sensitive UAAs that may not be compatible with the harsh chemicals used in SPPS.
Characterization of UAA-Containing Peptides
Thorough characterization is essential to confirm the successful incorporation of the UAA and the purity of the final peptide.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide, confirming the incorporation of the UAA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can be used to confirm the structure of the peptide and the location of the UAA.[18][19] Specific isotopes in the UAA can serve as useful NMR probes.[18]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the peptide.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | Steric hindrance from the UAA or adjacent amino acids. Peptide aggregation. | Use a more powerful coupling reagent (e.g., HATU, COMU). Increase coupling time and/or temperature. Use a different solvent system or add chaotropic agents. |
| Incomplete Deprotection | Aggregation of the peptide-resin. | Increase deprotection time. Use a stronger base for Fmoc removal (e.g., DBU). |
| Side Reactions during Cleavage | Reactive functional groups on the UAA. Scavenger choice is not optimal. | Use a specific cleavage cocktail tailored to the UAA. Add appropriate scavengers to protect sensitive residues. |
| Racemization | Over-activation during coupling, especially with carbodiimides. | Use an appropriate activating agent and base. Add a racemization suppressant like HOBt or Oxyma. |
Conclusion
The ability to incorporate unnatural amino acids into peptides has revolutionized peptide-based drug discovery and chemical biology. Solid-phase peptide synthesis remains the most versatile and widely used method for this purpose, offering a high degree of flexibility in terms of the types of UAAs that can be incorporated. By carefully selecting the synthetic strategy, protecting groups, coupling reagents, and cleavage conditions, researchers can successfully synthesize a wide range of modified peptides with novel and enhanced properties. The protocols and guidelines presented here provide a solid foundation for the successful incorporation of unnatural amino acids into peptides, paving the way for the development of next-generation peptide therapeutics and research tools.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. [Link]
-
Enzymatic synthesis of peptides containing unnatural amino acids - PubMed. [Link]
-
Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC - NIH. [Link]
-
Protein Ligases: Nature's Gift for Protein/Peptide Synthesis - MDPI. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. [Link]
-
In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC - NIH. [Link]
-
Fmoc Solid-Phase Peptide Synthesis - ResearchGate. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. [Link]
-
Native Chemical Ligation: A Boon to Peptide Chemistry - PMC - NIH. [Link]
-
(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
peptide nmr. [Link]
-
Native chemical ligation - Wikipedia. [Link]
-
Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization - Frontiers. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
Reprogramming natural proteins using unnatural amino acids - RSC Publishing. [Link]
-
Recombinant Methods/ Biocatalysis/ Enzymic Peptide Ligation - Wordpress. [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - Recent. [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
-
Amino Acids / Peptides - Reiser Group - UR. [Link]
-
Modern Ligation Methods to Access Natural and Modified Proteins - CHIMIA. [Link]
-
Structure determination of peptides I - YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization [frontiersin.org]
- 10. peptide.com [peptide.com]
- 11. biosynth.com [biosynth.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. bachem.com [bachem.com]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. mdpi.com [mdpi.com]
- 18. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.uzh.ch [chem.uzh.ch]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-Amino-2-(3-chlorophenyl)acetic Acid
Introduction: The Strategic Value of a Chiral Scaffolding
In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 2-Amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic α-amino acid, represents a highly valuable chiral building block.[1][] As a derivative of glycine, its structure, featuring a stereocenter and two versatile functional handles—an amine and a carboxylic acid—offers a robust platform for diversification. The presence of the 3-chlorophenyl moiety further provides a site for potential modification and influences the molecule's overall lipophilicity and electronic properties, which are critical for pharmacological activity.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the key synthetic transformations of 2-Amino-2-(3-chlorophenyl)acetic acid into a variety of pharmaceutical intermediates. The protocols described herein are designed to be self-validating, with an emphasis on the underlying chemical principles and causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathways.
Section 1: N-Acylation – Forging the Ubiquitous Amide Bond
The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[3] N-acylation of 2-Amino-2-(3-chlorophenyl)acetic acid is a fundamental step towards synthesizing peptide-based drugs, enzyme inhibitors, and a vast array of other biologically active molecules.[4] This transformation protects the amino group, introduces new structural motifs, and serves as a key coupling strategy.
Rationale and Mechanistic Insight
The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction. Therefore, the carboxylic acid must first be "activated" to an electrophilic species that is readily attacked by the nucleophilic amine of our starting material. A common and effective method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic, allowing for a rapid and efficient reaction with the amine. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct, driving the reaction to completion.[5]
Workflow for N-Acylation
Caption: General workflow for N-acylation via an acyl chloride intermediate.
Protocol 1: Synthesis of N-Acetyl-2-amino-2-(3-chlorophenyl)acetic Acid
This protocol details the acetylation of the primary amine using acetyl chloride.
-
Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 2-Amino-2-(3-chlorophenyl)acetic acid (1.86 g, 10 mmol) in 40 mL of anhydrous tetrahydrofuran (THF).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA) (2.79 mL, 20 mmol) dropwise with vigorous stirring. The suspension should become a clearer solution.
-
Acylation: In a separate flask, prepare a solution of acetyl chloride (0.78 mL, 11 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred amino acid solution at 0 °C over 15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-acetylated product.[6] Further purification can be achieved by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.
Data Presentation: N-Acylation Variants
| Entry | Acylating Agent | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Acetyl Chloride | TEA | THF | 4 | 90-95 |
| 2 | Benzoyl Chloride | Pyridine | DCM | 6 | 88-94 |
| 3 | Acetic Anhydride | TEA | DCM | 5 | 85-92 |
Section 2: Amide Coupling – Building Molecular Complexity
Amide coupling is one of the most performed reactions in medicinal chemistry, essential for synthesizing peptides and complex small molecules from carboxylic acid and amine building blocks.[7] Using 2-Amino-2-(3-chlorophenyl)acetic acid as the amine component allows for its incorporation into larger, more intricate structures.
Rationale and Mechanistic Insight
Modern amide coupling protocols avoid the harsh conditions of acyl chloride formation by using specialized coupling reagents. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid in situ.[7] This forms a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent and base (typically a non-nucleophilic hindered base like DIPEA) is crucial for minimizing side reactions and preventing racemization at the chiral center.[8]
Protocol 2: HATU-Mediated Coupling with a Carboxylic Acid
This protocol describes the coupling of 2-Amino-2-(3-chlorophenyl)acetic acid methyl ester (see Section 3 for esterification) with a generic carboxylic acid (R-COOH).
-
Activation: To a solution of the desired carboxylic acid (1.2 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF), add HATU (1.3 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol). Stir the mixture at room temperature for 20 minutes to allow for the formation of the active ester.
-
Coupling: Add a solution of 2-Amino-2-(3-chlorophenyl)acetic acid methyl ester (1.0 mmol) in 5 mL of DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic extracts and wash successively with 5% aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: HATU-mediated amide coupling reaction scheme.
Section 3: Esterification – Modulating Polarity and Reactivity
Esterification of the carboxylic acid functional group is a common strategy in multi-step synthesis.[9] It serves two primary purposes: 1) protecting the carboxylic acid from participating in unwanted side reactions, and 2) modifying the overall polarity and solubility of the intermediate, which can be advantageous for purification and handling. The resulting ester can be readily hydrolyzed back to the carboxylic acid at a later stage.
Protocol 3: Fischer Esterification to Methyl Ester
This classic method uses an excess of alcohol (methanol) as both the solvent and reagent, with a strong acid catalyst.
-
Setup: Suspend 2-Amino-2-(3-chlorophenyl)acetic acid (1.86 g, 10 mmol) in 50 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Catalysis: Cool the mixture in an ice bath. Slowly and carefully add thionyl chloride (1.1 mL, 15 mmol) dropwise. Caution: This reaction is exothermic and releases HCl gas. Alternatively, anhydrous HCl gas can be bubbled through the solution.[10]
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The solid should completely dissolve.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Isolation: Dissolve the resulting solid residue in 50 mL of diethyl ether. To precipitate the hydrochloride salt of the product, slowly bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in ether. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain the methyl ester hydrochloride salt. The free base can be obtained by neutralization with a mild base like NaHCO₃.
Data Presentation: Esterification Methods
| Entry | Reagent | Catalyst | Solvent | Conditions | Typical Yield (%) |
| 1 | Methanol | SOCl₂ | Methanol | Reflux, 6h | 92-98 |
| 2 | Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux, 8h | 85-93 |
| 3 | Iodomethane | K₂CO₃ | DMF | RT, 12h | 80-90 |
Section 4: Synthesis of Heterocyclic Intermediates
The rigid frameworks of heterocyclic compounds are privileged structures in medicinal chemistry. 2-Amino-2-(3-chlorophenyl)acetic acid is an excellent precursor for constructing various heterocyclic systems, such as thiazolidinones or hydantoins, by leveraging its bifunctional nature.[11][12]
Protocol 4: Synthesis of a Thiazolidinone Derivative
This protocol outlines a potential route to a thiazolidinone derivative through condensation with an aldehyde and thioglycolic acid, a variation of the Hantzsch synthesis.[13]
-
Schiff Base Formation: In a 100 mL flask, dissolve 2-Amino-2-(3-chlorophenyl)acetic acid (10 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 10 mmol) in 50 mL of ethanol. Add a catalytic amount of glacial acetic acid (3-4 drops) and reflux the mixture for 4 hours to form the corresponding Schiff base (imine).
-
Cyclization: After cooling the mixture, add thioglycolic acid (11 mmol) and reflux for an additional 8-10 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, pour the mixture into ice water to induce precipitation.
-
Purification: The crude solid can be washed with cold ethanol and then recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to afford the purified thiazolidinone derivative.
Caption: Two-step synthesis of a thiazolidinone derivative.
Conclusion
2-Amino-2-(3-chlorophenyl)acetic acid has demonstrated its utility as a versatile and strategic starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in these application notes for N-acylation, amide coupling, esterification, and heterocyclic synthesis provide a robust foundation for researchers in drug discovery. By understanding the principles behind these transformations, scientists can effectively leverage this chiral building block to construct novel molecular architectures with significant therapeutic potential.
References
- American Chemical Society. (2026). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis.
- ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews.
- MedChemExpress. 2-Amino-2-(3-chlorophenyl)acetic acid.
- ResearchGate. (2025). Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole.
- MDPI. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Organic Syntheses. α-CHLOROPHENYLACETIC ACID.
- RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
- Google Patents. (2006). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.
- University of California, Santa Cruz. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA.
- ResearchGate. (2025). Catalytic Asymmetric Synthesis of ??-Amino Acids.
- American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
- PubMed Central (PMC). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest.
- Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. growingscience.com [growingscience.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Protocol for the Efficient Coupling of 2-Amino-2-(3-chlorophenyl)acetic Acid in Peptide Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical and sterically hindered amino acids, such as 2-Amino-2-(3-chlorophenyl)acetic acid, into peptide chains is a critical strategy in modern drug discovery for enhancing proteolytic stability, modulating conformation, and improving pharmacological profiles.[1][2] However, the bulky nature of the 3-chlorophenyl group attached to the α-carbon presents significant synthetic challenges, often leading to slow and incomplete coupling reactions with standard protocols. This application note provides a comprehensive, field-proven protocol for the efficient coupling of this hindered amino acid using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the rationale behind reagent selection, provide a detailed step-by-step workflow, and outline methods for reaction monitoring and final product validation, ensuring a reliable and reproducible synthesis.
Introduction: The Challenge of Sterically Hindered Residues
Peptide synthesis is a stepwise process involving the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[3] This core reaction consists of two fundamental steps: the activation of the carboxyl group and the subsequent nucleophilic attack by the amino group.[4][5]
For sterically unhindered amino acids, this process is highly efficient. However, for α,α-disubstituted or bulky aryl-substituted amino acids like 2-Amino-2-(3-chlorophenyl)acetic acid, the steric bulk surrounding the reactive centers impedes the approach of the nucleophile, dramatically slowing the reaction rate.[6][7] Inefficient coupling leads to the formation of deletion sequences (peptides missing the intended amino acid), which are difficult to separate from the target peptide and compromise the overall yield and purity.
To overcome this hurdle, the choice of coupling reagent is paramount. Modern coupling reagents are designed to create highly reactive intermediates that can overcome steric barriers and drive the reaction to completion.
Causality of Reagent Selection for Hindered Coupling
The success of coupling a sterically demanding amino acid hinges on generating a highly activated carboxyl species. While traditional carbodiimides like DCC or DIC can be effective, they often require additives and may be insufficient for severely hindered systems.[3]
Aminium/Uronium and Phosphonium Salt-Based Reagents: Reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) are superior choices.
-
Mechanism of Action: These reagents react with the Nα-protected amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form highly reactive activated esters (OAt esters for HATU, O-6-ClBt esters for HCTU).
-
Why they work for hindered systems: These activated esters are more reactive than those formed with older reagents like HBTU (which forms OBt esters). The leaving groups (HOAt, HO-6-ClBt) are better, and in the case of HOAt, the pyridine nitrogen provides anchimeric assistance, further accelerating the coupling reaction. COMU offers comparable efficiency to HATU with the added benefits of generating a non-explosive byproduct (OxymaPure) and having better solubility.[4]
For this protocol, we will utilize HCTU due to its high efficiency, cost-effectiveness, and proven track record with difficult couplings.
Experimental Workflow for Fmoc-Based SPPS
The following diagram outlines the key stages in a single coupling cycle for incorporating 2-Amino-2-(3-chlorophenyl)acetic acid using Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Workflow for a single coupling cycle in SPPS.
Detailed Experimental Protocol
This protocol details the manual coupling of Fmoc-protected 2-Amino-2-(3-chlorophenyl)acetic acid onto a resin-bound peptide with a free N-terminal amine.
4.1 Materials and Reagents
-
Resin: Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus).[8]
-
Protected Amino Acid: Fmoc-2-Amino-2-(3-chlorophenyl)acetic acid-OH.
-
Coupling Reagent: HCTU (or HATU, COMU).
-
Base: N,N'-Diisopropylethylamine (DIPEA).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% Piperidine in DMF (v/v).[9]
-
Washing Solvents: Isopropanol (IPA).
-
Monitoring: Kaiser Test Kit (Ninhydrin solutions).[10]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v).[11]
-
Precipitation: Cold diethyl ether.
4.2 Equipment
-
Peptide synthesis vessel with a frit.
-
Shaker or bubbler (using Nitrogen) for mixing.
-
Syringes and needles.
-
Scintillation vials or Eppendorf tubes.
-
Centrifuge.
-
Lyophilizer (freeze-dryer).
-
Analytical and Preparative HPLC system.
-
Mass Spectrometer (e.g., ESI-MS).
4.3 Step-by-Step Procedure
This procedure assumes a starting scale of 0.1 mmol of resin. All volumes are illustrative and should be scaled accordingly.
-
Resin Swelling: Swell the resin in 5 mL of DMF for 30 minutes in the synthesis vessel.[11] Drain the solvent.
-
Fmoc Deprotection (if applicable):
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-2-Amino-2-(3-chlorophenyl)acetic acid (4 equivalents, 0.4 mmol) and HCTU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling to Resin:
-
Add the activated amino acid solution from step 3 to the synthesis vessel containing the deprotected resin.
-
Shake or bubble with nitrogen for 2-4 hours at room temperature. For hindered couplings, longer times are often necessary.[8]
-
-
Reaction Monitoring:
-
Take a small sample of resin beads (a few beads are sufficient) and wash them thoroughly with DMF and then IPA.
-
Perform a Kaiser (ninhydrin) test.[10]
-
Interpretation: A blue color indicates the presence of free primary amines, meaning the coupling is incomplete. A yellow/colorless result indicates a complete reaction.
-
Troubleshooting: If the test is positive (blue), drain the reaction vessel and repeat the coupling step (a "double coupling") with a freshly prepared activated amino acid solution for another 2 hours.[9]
-
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the coupling solution. Wash the resin thoroughly: 5 times with DMF and 3 times with DCM (3 mL per wash).[11]
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-6 for the subsequent amino acids in your sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 5 mL of TFA/TIS/Water) to the dry resin.[11]
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[11]
-
Centrifuge to pellet the peptide, decant the ether, and allow the white pellet to air dry.
-
4.4 Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Resin Substitution | 0.3 - 0.7 mmol/g | Balances yield with synthesis efficiency. |
| Fmoc-AA Equivalent | 4 eq. | Ensures a sufficient excess for driving the reaction to completion, especially for a hindered residue. |
| Coupling Reagent (HCTU) | 3.9 eq. | A slight sub-stoichiometric amount relative to the amino acid prevents unnecessary side reactions. |
| Base (DIPEA) | 8 eq. | A 2-fold excess relative to the amino acid is needed to neutralize the amino acid salt and facilitate activation. |
| Deprotection Time | 5 min + 15 min | A two-step process ensures complete removal of the Fmoc group.[9] |
| Coupling Time | 2 - 4 hours | Extended time is crucial to overcome the steric hindrance of the aryl-acetic acid derivative.[8] |
| Cleavage Time | 2 - 3 hours | Standard time for complete cleavage and side-chain deprotection with a TFA cocktail.[11] |
Purification and Characterization
5.1 Purification by RP-HPLC
The crude peptide must be purified to remove deletion sequences, truncated peptides, and scavengers from the cleavage process.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[12]
-
Procedure: Dissolve the crude peptide in a minimal amount of aqueous solvent (e.g., 0.1% TFA in water). Inject onto a C18 column. Elute the peptide using a gradient of increasing acetonitrile (containing 0.1% TFA).[12]
-
Analysis: Monitor the elution profile at 210-220 nm. Collect fractions corresponding to the main peak. Analyze the purity of each fraction by analytical HPLC before pooling the pure fractions.[12]
5.2 Characterization
-
Mass Spectrometry: Confirm the identity of the purified peptide by verifying that its molecular weight matches the theoretical calculated mass. Electrospray Ionization (ESI) is commonly used.
-
Analytical HPLC: Confirm the purity of the final product, which should ideally be >95% for most research applications.[13]
Conclusion
The successful incorporation of sterically hindered amino acids like 2-Amino-2-(3-chlorophenyl)acetic acid is readily achievable with careful selection of potent coupling reagents and optimization of reaction times. By employing a high-efficiency aminium reagent like HCTU, extending the coupling duration, and diligently monitoring reaction completion with the Kaiser test, researchers can reliably synthesize complex peptides for advanced therapeutic and scientific applications. This protocol provides a robust and validated framework for overcoming the inherent challenges of hindered couplings.
References
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Vella, C., & Howl, J. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Párraga, J., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]
- Sasson, Y., & Gilon, C. (1988). Method of synthesizing a peptide containing a non-peptide bond. Google Patents (EP0257742A2).
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]
-
Sheppard, T.D., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry. Available at: [Link]
- Hartley, C.J., et al. (2010). Method of purifying peptides by selective precipitation. Google Patents (US20100273983A1).
-
Ananda, K., & Gopi, H.N. (2006). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. Available at: [Link]
-
Katritzky, A.R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Abdel-Moty, S.G., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
AA Blocks. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)acetic acid. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Ward, C.E. (1943). α-CHLOROPHENYLACETIC ACID. Organic Syntheses. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. a2bchem.com [a2bchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. ejbiotechnology.info [ejbiotechnology.info]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. US20100273983A1 - Method of purifying peptides by selective precipitation - Google Patents [patents.google.com]
Application Notes & Protocols for the Large-Scale Synthesis of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
Introduction: Strategic Importance and Synthesis Overview
2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic, chiral amino acid derivative. Such compounds are critical chiral building blocks in modern medicinal chemistry, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is essential for biological activity.[1][2] Its structural motif is found in various biologically active molecules. The hydrochloride salt form is typically preferred for its improved stability and handling properties, making it more suitable for storage and downstream applications.
The large-scale synthesis of this molecule demands a robust, cost-effective, and scalable process. While numerous methods exist for the synthesis of α-amino acids, two classical, industrially proven multicomponent reactions stand out for their efficiency and use of inexpensive starting materials: the Strecker synthesis and the Bucherer-Bergs reaction.[3][4]
This document provides a detailed guide to the large-scale synthesis of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride, with a primary focus on the Strecker synthesis pathway. This route is often favored for its operational simplicity and high convergence, proceeding from readily available 3-chlorobenzaldehyde in a one-pot fashion to the key α-aminonitrile intermediate.[5] We will explore the causality behind experimental choices, provide a self-validating protocol with in-process controls, and discuss critical safety and scale-up considerations.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route for industrial-scale production hinges on factors like cost, availability of raw materials, atom economy, process safety, and yield.
| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages |
| Strecker Synthesis | Aldehyde, Ammonia/Ammonium Salt, Cyanide Source | Cost-effective, readily available starting materials; versatile; often a one-pot procedure.[3] | Use of highly toxic cyanides requires stringent safety protocols; produces a racemic mixture requiring resolution for chiral applications.[6] |
| Bucherer-Bergs Synthesis | Aldehyde/Ketone, Ammonium Carbonate, Cyanide Source | Good yields; crystalline hydantoin intermediates are easily purified; applicable to a wide range of substrates.[7] | Also uses toxic cyanides; requires an additional hydrolysis step for the hydantoin intermediate, which can be harsh.[4] |
| Asymmetric Synthesis | Various (often requires pre-functionalized substrates) | Directly produces an enantiomerically enriched product, avoiding costly resolution steps.[8][9] | Often relies on expensive chiral auxiliaries or catalysts; may require cryogenic temperatures and specialized equipment, making scale-up more complex.[6] |
For this guide, the Strecker synthesis is selected as the primary protocol due to its optimal balance of cost-effectiveness and scalability for producing the racemic hydrochloride salt.
Process Chemistry and Mechanistic Insights: The Strecker Synthesis
The Strecker synthesis is a two-step process that begins with a three-component reaction to form an α-aminonitrile, which is subsequently hydrolyzed to the target α-amino acid.[5]
Step 1: Formation of 2-Amino-2-(3-chlorophenyl)acetonitrile
This step involves the reaction of 3-chlorobenzaldehyde, an ammonia source (typically ammonium chloride), and a cyanide source (typically sodium or potassium cyanide). The reaction proceeds through a series of equilibria.
Caption: Mechanism of α-aminonitrile formation.
Initially, 3-chlorobenzaldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an imine, or more accurately, a protonated iminium ion under the reaction conditions. This electrophilic iminium ion is then attacked by the nucleophilic cyanide ion to yield the stable 2-amino-2-(3-chlorophenyl)acetonitrile intermediate.[10] Maintaining a slightly basic pH is crucial; it ensures the presence of free ammonia and the cyanide nucleophile without causing premature hydrolysis of the cyanide salt, which would release highly toxic hydrogen cyanide gas.
Step 2: Acid Hydrolysis to this compound
The nitrile group of the intermediate is robust and requires harsh conditions for hydrolysis. Concentrated hydrochloric acid is the reagent of choice for large-scale operations. It serves a dual purpose:
-
Hydrolysis: It protonates the nitrile nitrogen, activating it for a two-stage hydrolysis, first to an amide and then to the carboxylic acid, releasing ammonium chloride as a byproduct.
-
Salt Formation: It acts as the solvent and directly protonates the α-amino group, leading to the precipitation of the desired this compound product.
This direct precipitation from the reaction mixture simplifies isolation and is a key advantage for industrial-scale workup.
Detailed Experimental Protocol
Safety First: This procedure involves sodium cyanide , a highly toxic substance, and strong acids. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. An alkaline bleach solution (sodium hypochlorite) should be readily available to quench any residual cyanide on equipment.
Overall Synthetic Workflow
Caption: Large-scale synthesis workflow diagram.
Reagent and Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Quantity (for 1 kg product) | Role |
| 3-Chlorobenzaldehyde | 140.57 | 1.0 | 0.63 kg | Starting Material |
| Sodium Cyanide (NaCN) | 49.01 | 1.1 | 0.24 kg | Cyanide Source |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.1 | 0.26 kg | Ammonia Source |
| 7M NH₃ in Methanol | - | - | ~12 L | Solvent/Base |
| Conc. Hydrochloric Acid (HCl) | 36.46 | Excess | ~5 L | Hydrolysis/Salt Formation |
| Isopropanol (IPA) | 60.10 | - | ~4 L | Washing Solvent |
Note: Quantities are approximate and should be optimized based on laboratory-specific process development.
Step-by-Step Methodology
Part A: Synthesis of 2-Amino-2-(3-chlorophenyl)acetonitrile [11]
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser, and a port for liquid addition.
-
Charge Reagents: To the reactor, charge ammonium chloride (0.26 kg) and sodium cyanide (0.24 kg).
-
Solvent Addition: Add 7M methanolic ammonia (12 L) to the solids. Begin stirring to form a slurry.
-
Cooling: Cool the reactor contents to between -5°C and 0°C using a circulating chiller.
-
Aldehyde Addition: Slowly add 3-chlorobenzaldehyde (0.63 kg) dropwise to the cold slurry over 2-3 hours, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.
-
Reaction: Stir the mixture at 5-10°C for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction for the disappearance of the 3-chlorobenzaldehyde starting material. A sample can be quenched and analyzed by Thin Layer Chromatography (TLC) or HPLC.
-
TLC System: Silica gel, 3:1 Hexanes:Ethyl Acetate. The aldehyde spot should be significantly diminished or absent.
-
Part B: Hydrolysis and Isolation of the Hydrochloride Salt
-
Acid Addition (Caution: Exothermic & Gas Evolution): Once the formation of the aminonitrile is complete, slowly and carefully add concentrated hydrochloric acid (~5 L) to the reaction mixture. The initial addition should be very slow as the reaction with excess ammonia is highly exothermic. Maintain cooling to control the temperature.
-
Solvent Distillation: After the acid addition is complete, slowly heat the reactor to distill off the methanol and water under atmospheric pressure.
-
Hydrolysis: Once the bulk of the methanol is removed, heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 8-12 hours to ensure complete hydrolysis of the nitrile.
-
IPC: Monitor the hydrolysis by HPLC for the disappearance of the aminonitrile and amide intermediates.
-
Crystallization: Upon reaction completion, cool the mixture slowly to 0-5°C over several hours with gentle stirring. The product will crystallize out of the acidic solution.
-
Isolation: Filter the solid product using a suitable filter press or Nutsche filter.
-
Washing: Wash the filter cake with cold isopropanol (2 x 2 L) to remove residual starting materials and soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Product Characterization and Quality Control
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
| Analysis | Specification | Purpose |
| Appearance | White to off-white crystalline solid | Basic quality check |
| Melting Point | Literature-specific range | Identity and purity indicator |
| ¹H NMR | Conforms to structure | Confirms chemical structure and identifies organic impurities |
| HPLC Purity | ≥ 98.0% | Quantifies purity and detects impurities |
| Loss on Drying | ≤ 1.0% | Measures residual solvent and water content |
Expected Yield: 75-85% based on the limiting reagent (3-chlorobenzaldehyde).
Scale-Up and Safety Imperatives
Transitioning from laboratory to plant scale introduces significant challenges that must be proactively managed.
-
Cyanide Handling: The primary hazard is the handling of solid sodium cyanide and the potential for generating HCN gas. Large-scale operations should utilize closed-system charging to minimize dust exposure. The pH of all aqueous waste streams must be kept basic (pH > 10) before treatment.
-
Thermal Management: Both the initial aminonitrile formation and the acid quench are exothermic. A jacketed reactor with efficient cooling capacity is essential to maintain temperature control and prevent runaway reactions. The rate of reagent addition is the primary tool for controlling the rate of heat generation.
-
Material Compatibility: The use of concentrated hydrochloric acid at high temperatures requires reactors made of or lined with corrosion-resistant materials, such as glass-lined steel.
-
Off-Gas Management: The reaction will generate off-gases (ammonia, HCl). The reactor must be vented through a scrubber system to neutralize acidic or basic vapors before release.
By carefully controlling these parameters, the synthesis of this compound can be performed safely and efficiently on a large scale.
References
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
-
American Chemical Society. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. ACS Publications. Retrieved from [Link]
-
Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
AA Blocks. (n.d.). 1214196-70-9 | this compound. Retrieved from [Link]
- Google Books. (n.d.). Asymmetric Synthesis of Unusual Amino Acids.
-
National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PubMed Central (PMC). Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Retrieved from [Link]
-
ACS Publications. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Retrieved from [Link]
-
ACS Publications. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected chemical routes toward synthesis of α‐amino acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PubMed Central (PMC). Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). The Safety and Regulatory Process for Amino Acids in Europe and the United States. PubMed. Retrieved from [Link]
-
ResearchGate. (1998). Mechanism of the Bücherer-Berg conversion of-aminonitriles. Retrieved from [Link]
- Google Patents. (n.d.). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.
-
Chemistry Steps. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. renyi.hu [renyi.hu]
- 9. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 11. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for the Derivatization of 2-Amino-2-(3-chlorophenyl)acetic Acid for Analysis
Introduction: The Analytical Imperative for 2-Amino-2-(3-chlorophenyl)acetic Acid
2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid of significant interest in pharmaceutical and chemical research. As a chiral building block, its enantiomeric purity is a critical quality attribute in the synthesis of optically active compounds[1]. Consequently, robust and reliable analytical methods are paramount for its quantification and chiral purity assessment in various matrices, from raw materials to final products.
Direct analysis of 2-Amino-2-(3-chlorophenyl)acetic acid by common chromatographic techniques such as gas chromatography (GC) and reverse-phase high-performance liquid chromatography (HPLC) presents considerable challenges. Its polar, zwitterionic nature results in low volatility and poor retention on conventional stationary phases, leading to suboptimal chromatographic performance characterized by broad, tailing peaks and low sensitivity[2][3][4].
Derivatization, the chemical modification of the analyte, is a powerful strategy to overcome these limitations. By converting the polar amino and carboxyl functional groups into less polar, more volatile moieties, derivatization enhances the analyte's chromatographic behavior and detectability[2][3][4]. This application note provides a comprehensive guide to the derivatization of 2-Amino-2-(3-chlorophenyl)acetic acid for both achiral and chiral analysis by GC-Mass Spectrometry (MS) and HPLC.
The Rationale for Derivatization: Enhancing Analyte Properties
The primary objectives of derivatizing 2-Amino-2-(3-chlorophenyl)acetic acid are:
-
Increased Volatility for GC Analysis: The amino and carboxylic acid groups are converted to less polar esters and amides, which are more readily volatilized in the GC inlet[2][4].
-
Improved Chromatographic Peak Shape: By masking the polar functional groups, undesirable interactions with the stationary phase are minimized, resulting in sharper, more symmetrical peaks[5].
-
Enhanced Detector Response: Derivatizing agents can introduce moieties that are more sensitive to specific detectors, such as the electron-capture detector (ECD) or mass spectrometer[6].
-
Enabling Chiral Separations: Reaction with a chiral derivatizing agent creates diastereomers from the enantiomers of the analyte. These diastereomers have different physical properties and can be separated on a conventional achiral column[7][8]. Alternatively, achiral derivatization can be followed by separation on a chiral stationary phase[9].
Workflow for Derivatization and Analysis of 2-Amino-2-(3-chlorophenyl)acetic Acid
Caption: General workflow for the analysis of 2-Amino-2-(3-chlorophenyl)acetic acid.
Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 2-Amino-2-(3-chlorophenyl)acetic acid, derivatization is mandatory.
Protocol 1: Silylation for Achiral GC-MS Analysis
Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as amino acids[2][3][4]. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a popular reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives[10][11].
Principle: MTBSTFA reacts with the amino and carboxyl groups of 2-Amino-2-(3-chlorophenyl)acetic acid to replace the active hydrogens with TBDMS groups, increasing volatility and thermal stability.
Caption: Silylation of 2-Amino-2-(3-chlorophenyl)acetic Acid with MTBSTFA.
Materials:
-
2-Amino-2-(3-chlorophenyl)acetic acid standard or sample
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the 2-Amino-2-(3-chlorophenyl)acetic acid sample into a reaction vial. If the sample is in solution, transfer an aliquot and evaporate to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample.
-
Reaction: Tightly cap the vial and heat at 100°C for 2-4 hours in a heating block or oven. The reaction time may need optimization for complete derivatization[10].
-
Cooling and Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.
Expected Results:
The derivatization will yield the di-TBDMS derivative of 2-Amino-2-(3-chlorophenyl)acetic acid. The mass spectrum will exhibit characteristic fragments, including [M-57]+, corresponding to the loss of a tert-butyl group, which is indicative of TBDMS derivatives[10].
Data Summary Table:
| Parameter | Value | Reference |
| Derivatizing Agent | MTBSTFA | [10][11] |
| Reaction Temperature | 100°C | [10] |
| Reaction Time | 2-4 hours | [10] |
| Derivative | Di-TBDMS | [10] |
| Key MS Fragment | [M-57]+ | [10] |
Protocol 2: Two-Step Esterification and Acylation for Chiral GC-MS Analysis
This method involves a two-step achiral derivatization followed by separation of the enantiomers on a chiral GC column. This is a common and effective strategy for the chiral analysis of amino acids[7][9].
Principle: The carboxylic acid group is first esterified (e.g., to a methyl ester), and then the amino group is acylated (e.g., with trifluoroacetic anhydride, TFAA). The resulting N-trifluoroacetyl-O-methyl ester derivatives are volatile and can be separated on a chiral stationary phase, such as a cyclodextrin-based column[9].
Materials:
-
2-Amino-2-(3-chlorophenyl)acetic acid standard or sample
-
Methanolic HCl (e.g., 3 N)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (anhydrous)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system with a chiral capillary column (e.g., Chirasil-Val or a cyclodextrin-based column)
Procedure:
-
Esterification:
-
Place 1-2 mg of the dried sample in a reaction vial.
-
Add 1 mL of 3 N methanolic HCl.
-
Cap the vial tightly and heat at 100°C for 30-60 minutes[7].
-
Cool the vial and evaporate the solvent to dryness under a stream of nitrogen.
-
-
Acylation:
Expected Results:
This procedure yields the N-trifluoroacetyl-2-amino-2-(3-chlorophenyl)acetic acid methyl ester. When analyzed on a suitable chiral GC column, two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed.
Data Summary Table:
| Parameter | Value | Reference |
| Derivatization Steps | 1. Esterification 2. Acylation | [7] |
| Esterification Reagent | Methanolic HCl | [7] |
| Acylation Reagent | Trifluoroacetic anhydride (TFAA) | [7] |
| GC Column Type | Chiral (e.g., Chirasil-Val) | [9] |
| Expected Output | Separation of (R)- and (S)-enantiomer peaks | [7] |
Protocols for High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules.
Protocol 3: Pre-column Derivatization with AccQ•Tag™ for Achiral HPLC Analysis
The Waters AccQ•Tag™ method is a widely used pre-column derivatization technique for amino acid analysis[12]. It utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to derivatize primary and secondary amines, forming highly stable and fluorescent derivatives[12][13]. This method is suitable for the quantification of 2-Amino-2-(3-chlorophenyl)acetic acid.
Principle: AQC reacts with the amino group of 2-Amino-2-(3-chlorophenyl)acetic acid in a buffered solution to yield a stable, fluorescent derivative that can be readily separated by reversed-phase HPLC and detected by UV or fluorescence detectors.
Caption: Derivatization of 2-Amino-2-(3-chlorophenyl)acetic Acid with AccQ•Tag.
Materials:
-
2-Amino-2-(3-chlorophenyl)acetic acid standard or sample
-
Waters AccQ•Tag™ Ultra Derivatization Kit (containing AccQ•Tag Ultra Reagent, Borate Buffer, and Diluent)
-
HPLC or UPLC system with a fluorescence or UV detector
-
AccQ•Tag™ Ultra C18 column
Procedure:
-
Reagent Preparation: Prepare the AccQ•Tag Ultra Reagent according to the manufacturer's instructions.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 0.1 N HCl).
-
Derivatization:
-
In a reaction vial, mix 10 µL of the sample solution with 70 µL of AccQ•Tag Ultra Borate Buffer.
-
Add 20 µL of the reconstituted AccQ•Tag Ultra Reagent.
-
Vortex the mixture immediately for 1 minute.
-
Heat the vial at 55°C for 10 minutes.
-
-
Analysis: After cooling, the sample is ready for injection onto the HPLC system.
Expected Results:
A single, sharp peak corresponding to the AQC-derivatized 2-Amino-2-(3-chlorophenyl)acetic acid will be observed. This method provides excellent sensitivity and reproducibility for quantification.
Data Summary Table:
| Parameter | Value | Reference |
| Derivatizing Agent | AccQ•Tag™ Reagent (AQC) | [12][13] |
| Reaction Temperature | 55°C | [14] |
| Reaction Time | 10 minutes | [14] |
| Detection | Fluorescence or UV | [12] |
| Column | AccQ•Tag™ Ultra C18 | [12] |
Protocol 4: Chiral Derivatization with OPA and N-acetyl-L-cysteine for HPLC Analysis
This is an indirect chiral separation method where the enantiomers of 2-Amino-2-(3-chlorophenyl)acetic acid are converted into diastereomers using a chiral derivatizing cocktail, followed by separation on a standard achiral reversed-phase column[8][15][16].
Principle: o-Phthalaldehyde (OPA) reacts with the primary amino group of the analyte in the presence of a chiral thiol, N-acetyl-L-cysteine (NAC), to form fluorescent, diastereomeric isoindole derivatives. These diastereomers can then be separated chromatographically.
Materials:
-
2-Amino-2-(3-chlorophenyl)acetic acid standard or sample
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Borate buffer (pH 9.5-10.5)
-
Methanol
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
Procedure:
-
Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol (as an alternative to NAC for achiral analysis, but NAC is required for chiral separation).
-
NAC Solution: Prepare a fresh solution of NAC in water or buffer.
-
-
Derivatization:
-
In a reaction vial, mix a specific volume of the sample solution with the borate buffer.
-
Add the OPA reagent and the NAC solution. The exact volumes and concentrations should be optimized, but a typical ratio would be 1 part sample, 1 part OPA reagent, and 1 part NAC solution.
-
Allow the reaction to proceed at room temperature for 1-2 minutes. The reaction is rapid[17].
-
-
Analysis: Inject the reaction mixture directly onto the HPLC system.
Expected Results:
Two peaks corresponding to the diastereomeric derivatives of (R)- and (S)-2-Amino-2-(3-chlorophenyl)acetic acid will be observed. The resolution of these peaks will depend on the chromatographic conditions.
Data Summary Table:
| Parameter | Value | Reference |
| Derivatizing Agents | o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) | [8][15][16] |
| Reaction pH | 9.5 - 10.5 | [18] |
| Reaction Time | 1-2 minutes at room temperature | [17] |
| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) or UV (338 nm) | [18] |
| Column | Standard Reversed-Phase C18 | [8][15] |
Conclusion: A Versatile Toolkit for the Analysis of 2-Amino-2-(3-chlorophenyl)acetic Acid
The derivatization protocols outlined in this application note provide a robust and versatile toolkit for the comprehensive analysis of 2-Amino-2-(3-chlorophenyl)acetic acid. For achiral quantification, silylation for GC-MS and AccQ•Tag derivatization for HPLC offer excellent sensitivity and reproducibility. For the critical assessment of enantiomeric purity, the two-step esterification/acylation for chiral GC-MS and the OPA/NAC derivatization for HPLC are powerful and reliable methods.
The choice of the optimal derivatization strategy and analytical platform will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. By understanding the principles behind each derivatization reaction and carefully optimizing the experimental parameters, researchers, scientists, and drug development professionals can achieve accurate and reliable characterization of 2-Amino-2-(3-chlorophenyl)acetic acid.
References
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Chernobrovkin, M. G., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 17(4), 58-67. Retrieved from [Link]
-
Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Oxford Academic. (2013). HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Retrieved from [Link]
-
Chernobrovkin, M. G., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. Retrieved from [Link]
-
Nimura, N., & Kinoshita, T. (1986). o-Phthalaldehyde-N-acetyl-L-cysteine as a chiral derivatization reagent for liquid chromatographic optical resolution of amino acid enantiomers and its application to conventional amino acid analysis. Journal of Chromatography A, 352, 169–177. Retrieved from [Link]
-
ResearchGate. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Retrieved from [Link]
-
Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from [Link]
-
ResearchGate. (2009). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Retrieved from [Link]
-
Fichtner, F., et al. (2017). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 23(1), 8-22. Retrieved from [Link]
-
Grognet, J. F., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(3), 1399. Retrieved from [Link]
-
Buch, A., et al. (n.d.). MTBSTFA derivatization. Retrieved from [Link]
-
PubMed. (2016). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Retrieved from [Link]
-
PubMed. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]
-
American Pharmaceutical Review. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Waters Corporation. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
Oxford Academic. (2013). HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Retrieved from [Link]
-
MDPI. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Retrieved from [Link]
-
MDPI. (2018). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]
-
ResearchGate. (2007). Gas chromatographic determination of amino acid enantiomers in bottled and aged wines. Retrieved from [Link]
-
ResearchGate. (2013). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2006). b-17 amino acid analysis – hplc (pre column derivatization – opa. Retrieved from [Link]
-
ResearchGate. (2012). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
ResearchGate. (2016). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Retrieved from [Link]
-
PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]
Sources
- 1. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. weber.hu [weber.hu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. waters.com [waters.com]
- 13. asianpubs.org [asianpubs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(3-chlorophenyl)acetic Acid
Welcome to the dedicated technical support guide for the synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid, primarily focusing on the prevalent Strecker synthesis pathway.
Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue and can often be traced back to several key stages of the Strecker synthesis. The primary culprits are often incomplete hydrolysis of the intermediate α-aminonitrile or competing side reactions.
Troubleshooting Steps & Explanations:
-
Incomplete Hydrolysis of the α-Aminonitrile: The conversion of 2-amino-2-(3-chlorophenyl)acetonitrile to the final amino acid is a critical, and often challenging, step.
-
Causality: The nitrile group is sterically hindered, and the electron-withdrawing nature of the chlorophenyl ring can influence its reactivity. Inadequate hydrolysis conditions (e.g., acid/base concentration, temperature, reaction time) will result in a significant amount of unreacted aminonitrile, which is then lost during workup and purification.
-
Solution: A two-stage hydrolysis is often more effective than a single, harsh step.
-
Step 1 (Mild): Initial treatment with a moderate acid (e.g., 6M HCl) at a controlled temperature (e.g., 40-50°C) can gently hydrolyze the nitrile to the corresponding amide.
-
Step 2 (Forced): Subsequent heating to reflux (e.g., 90-100°C) for several hours is then required to complete the hydrolysis of the more stable amide to the carboxylic acid. Monitoring the reaction by TLC or HPLC is crucial to determine the point of completion.
-
-
-
Side Reactions of the Aldehyde: The starting material, 3-chlorobenzaldehyde, can undergo side reactions that consume it before it can form the desired aminonitrile.
-
Causality: In the presence of cyanide and a base (from the hydrolysis of NaCN or the presence of ammonia), 3-chlorobenzaldehyde can undergo a benzoin condensation-type reaction, leading to the formation of dimeric byproducts.
-
Solution: Control the stoichiometry and order of addition. It is often beneficial to form the imine intermediate first by reacting 3-chlorobenzaldehyde with the ammonia source (e.g., NH4Cl) before the slow, controlled addition of the cyanide source (e.g., NaCN). This ensures the aldehyde is primarily consumed in the desired reaction pathway.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid.
Question 2: I am observing a significant amount of an unknown impurity with a similar polarity to my product, making purification difficult. What could this be?
This is a classic problem in this synthesis, and the impurity is very likely a diastereomer of the desired product, specifically the D,L-threo-isomer of 2-amino-2-(3-chlorophenyl)acetic acid.
Mechanistic Explanation:
The Strecker synthesis is not stereoselective and produces a racemic mixture of the α-aminonitrile. During hydrolysis and subsequent workup, epimerization can occur, leading to the formation of diastereomers if there is another chiral center, or in this case, a closely related isomer that co-purifies. More commonly, impurities arise from the starting materials or side reactions. A common side-product is the formation of N-formyl-2-amino-2-(3-chlorophenyl)acetic acid, which results from a reaction with formic acid, a potential byproduct of cyanide hydrolysis under acidic conditions.
Troubleshooting and Purification:
-
Analytical Confirmation:
-
HPLC/LC-MS: Use a chiral column to confirm the presence of diastereomers. For other impurities, mass spectrometry will be invaluable in identifying the molecular weight of the unknown peak. An M+28 peak relative to your product would strongly suggest the N-formyl impurity.
-
NMR Spectroscopy: Careful analysis of the 1H and 13C NMR spectra of the impure product may reveal additional sets of peaks corresponding to the side product.
-
-
Mitigation Strategies:
-
Control Hydrolysis pH: To minimize the formation of formic acid, ensure that the initial stages of the workup after hydrolysis are performed under controlled pH conditions. Avoid excessively harsh acidic conditions for prolonged periods.
-
Purification:
-
Fractional Crystallization: This is the most effective industrial method for separating such closely related impurities. The solubility of the desired product and the N-formyl impurity will likely differ in various solvent systems. A systematic screening of solvents (e.g., water, ethanol, isopropanol, and mixtures thereof) is recommended.
-
Preparative Chromatography: While less scalable, preparative HPLC or MPLC can be used for smaller quantities to achieve high purity.
-
-
Table 1: Common Impurities and Identification Markers
| Impurity Name | Potential Origin | Key Analytical Marker (LC-MS) |
| 2-Amino-2-(3-chlorophenyl)acetonitrile | Incomplete hydrolysis | M+H peak at approx. 181.04 |
| N-Formyl-2-amino-2-(3-chlorophenyl)acetic acid | Reaction with formic acid (from HCN hydrolysis) | M+H peak at approx. 228.03 |
| 3-Chloromandelic acid | Hydrolysis of cyanohydrin intermediate | M+H peak at approx. 187.01 |
Question 3: My reaction mixture turns dark brown or black during hydrolysis. Is this normal, and does it affect my product?
The formation of a dark coloration, often described as "hume," is a common observation during the acidic hydrolysis of nitriles, particularly in Strecker syntheses.
Chemical Rationale:
This coloration is primarily due to the polymerization of hydrogen cyanide (HCN), which can be liberated from the aminonitrile under acidic conditions. The resulting polymer is a complex, dark-colored solid. While visually alarming, it is often not detrimental to the final product, as these polymers are typically insoluble in the aqueous acidic medium and can be removed during workup.
Protocol for Management:
-
Do Not Be Alarmed: The color change is expected. Continue with the hydrolysis as planned.
-
Filtration after Hydrolysis: After the hydrolysis is complete and the reaction mixture has cooled, perform a filtration step to remove the dark, insoluble polymer. A pad of Celite® or a similar filter aid can be very effective in removing these fine particles.
-
Charcoal Treatment: If the filtrate is still colored, a treatment with activated charcoal can be employed. Add a small amount of activated charcoal to the solution, stir for 15-30 minutes at room temperature, and then filter again. Be aware that charcoal can also adsorb some of your product, so use it judiciously.
Visualizing the Hydrolysis and Side-Product Formation
Caption: Reaction pathways during the hydrolysis step, illustrating both the desired conversion and common side reactions.
Experimental Protocol: Optimized Strecker Synthesis
This protocol incorporates best practices to mitigate the side reactions discussed above.
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, charge a reaction vessel with 3-chlorobenzaldehyde (1.0 eq) and ammonium chloride (1.1 eq) in aqueous ammonia (25-30%) or a mixture of methanol and water.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
Prepare a solution of sodium cyanide (1.1 eq) in water.
-
Cool the reaction vessel to 0-5°C using an ice bath.
-
Add the sodium cyanide solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
The resulting slurry, containing the α-aminonitrile, can be filtered, washed with cold water, and used directly in the next step.
Step 2: Two-Stage Hydrolysis
-
Combine the crude α-aminonitrile from the previous step with 6M hydrochloric acid (5-10 volumes).
-
Heat the mixture to 40-50°C and stir for 2-4 hours. This initial, milder step helps to minimize the decomposition of the aminonitrile.
-
Increase the temperature to reflux (approx. 100°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Filter off any dark, insoluble polymer that has formed.
-
Concentrate the filtrate under reduced pressure to remove excess HCl.
-
Adjust the pH of the remaining aqueous solution to the isoelectric point of the amino acid (typically pH 5-6) using a base such as ammonium hydroxide or sodium hydroxide.
-
The product will precipitate out of the solution. Cool the mixture to 0-5°C to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol or isopropanol, and dry under vacuum.
References
Technical Support Center: 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
Introduction: 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride is a chiral building block crucial for various applications in pharmaceutical and chemical synthesis.[1] As with many complex organic molecules, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This guide addresses common stability challenges encountered when working with this compound. Due to the specificity of this molecule, some guidance is synthesized from established principles governing α-amino acids, haloarenes, and closely related structural analogs.[2][3][4] The objective is to provide researchers with a framework for identifying, troubleshooting, and preventing stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: As a solid, the compound is relatively stable. The hydrochloride salt form enhances its crystallinity and stability compared to the free base.[2] For optimal long-term storage, it is recommended to keep the solid powder in a tightly sealed container in a dry environment, protected from light. Specific temperature recommendations based on supplier data for the parent amino acid are summarized below.
| Storage Format | Temperature | Recommended Duration | Source |
| Solid Powder | -20°C | 3 years | [5] |
| Solid Powder | 4°C | 2 years | [5] |
Always refer to the Certificate of Analysis provided by your supplier for lot-specific storage recommendations.
Q2: Why is this compound supplied as a hydrochloride salt? What is the impact on stability and solubility?
A2: The free amino group of the molecule is basic and can be reactive. Converting it to a hydrochloride salt by treatment with hydrochloric acid serves several key purposes[2]:
-
Enhanced Stability: The salt form is generally more resistant to oxidative and other degradation pathways compared to the free amine.
-
Improved Handling: Hydrochloride salts are typically crystalline, non-hygroscopic solids, which makes them easier to weigh and handle accurately.[2]
-
Increased Solubility: The salt form is significantly more soluble in aqueous solutions and polar protic solvents than the free base.
Q3: What are the recommended solvents for preparing stock solutions? How stable are these solutions?
A3: For the hydrochloride salt, sterile, purified water is often a good starting point. For less polar applications, anhydrous DMSO is a common choice. Solution stability is significantly lower than solid-state stability. As a general guideline for related amino acid derivatives, solutions stored at -80°C can be viable for up to 6 months, while at -20°C, stability may be limited to one month.[5] It is strongly recommended to prepare fresh solutions for sensitive assays or aliquot stock solutions to minimize freeze-thaw cycles.
Q4: What are the primary chemical moieties susceptible to degradation?
A4: The molecule has several functional groups that can be susceptible to degradation under suboptimal conditions. Understanding these provides a basis for troubleshooting.
Caption: Potential degradation sites on the target molecule.
-
α-Amino Acid Moiety: This group is susceptible to oxidation, especially in the presence of trace metal ions, and can react under pH or temperature extremes.[2][6]
-
Carboxylic Acid Group: While generally stable, it can undergo decarboxylation under harsh conditions, such as high heat or UV exposure.
-
Chlorophenyl Group: The C-Cl bond is relatively stable but can be subject to reductive dechlorination in the presence of strong reducing agents or certain biological systems.[7]
Troubleshooting Guide
This section addresses specific experimental issues and provides logical workflows to diagnose and solve them.
Problem 1: Inconsistent results in biological or chemical assays; apparent loss of compound potency over time.
This is the most common manifestation of compound instability. The following workflow can help identify the root cause.
Caption: Workflow for troubleshooting inconsistent experimental results.
Protocol 1: Assessing Compound Stability in Solution via LC-MS
This protocol provides a definitive way to assess the rate and nature of degradation in your experimental buffer.
Objective: To quantify the percentage of intact this compound remaining over time under specific conditions (e.g., buffer composition, temperature, light exposure).
Methodology:
-
Preparation of "Time Zero" Standard:
-
Prepare a 1 mg/mL stock solution of the compound in a stable solvent (e.g., anhydrous DMSO).
-
Immediately dilute this stock into your experimental buffer to the final working concentration.
-
Instantly inject a sample onto the LC-MS system. This is your T=0 reference point. The peak area of the parent compound represents 100% integrity.
-
-
Incubation of Test Samples:
-
Prepare identical samples as in Step 1.
-
Store these samples under the exact conditions you wish to test:
-
Condition A (Control): -20°C, protected from light.
-
Condition B (Experimental): e.g., 37°C, ambient light.
-
Condition C (pH Test): Room temperature in a pH 4 buffer.
-
Condition D (pH Test): Room temperature in a pH 9 buffer.
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1, 4, 8, 24 hours), remove an aliquot from each condition.
-
Inject the samples onto the LC-MS.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the parent compound (identified by its mass-to-charge ratio).
-
Calculate the percentage of remaining compound relative to the T=0 sample.
-
Analyze the chromatogram for the appearance of new peaks. Characterize these new peaks by their mass to identify potential degradation products (e.g., an increase of 16 amu could suggest oxidation).
-
Causality: This self-validating system directly compares degraded samples against a "time zero" control, providing unambiguous quantitative data on stability under your specific experimental conditions. It moves beyond speculation to data-driven decision-making.
Problem 2: Compound precipitates out of solution during the experiment.
Possible Cause A: pH is near the isoelectric point (pI).
-
Explanation: As an amino acid, the molecule has both an acidic (carboxyl) and a basic (amino) group. The net charge of the molecule is dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge is zero, and solubility is at a minimum. While the exact pI is not published, if your buffer system causes a pH shift that approaches this point, the compound can precipitate.
-
Solution: Ensure your solution is well-buffered at a pH sufficiently far from the likely pI (typically, at least 1-2 pH units away). For amino acid hydrochlorides, acidic to neutral pH (e.g., pH 4-7) is generally preferred to maintain the protonated, soluble form.
Possible Cause B: Exceeded Solubility Limit.
-
Explanation: Every compound has a maximum solubility in a given solvent system. Preparing a solution that is too concentrated, or changing the solvent composition during an experiment (e.g., adding a less polar co-solvent), can cause the compound to crash out.
-
Solution: Determine the approximate solubility in your buffer before preparing large volumes. If high concentrations are needed, consider using a co-solvent like DMSO, but be mindful of its compatibility with your assay (DMSO concentration is often kept below 0.5% v/v in cell-based assays).
References
-
Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available at: [Link]
-
Scribd. CBSE Class 12 Sample Paper Chemistry 2025-26. Available at: [Link]
-
CBSE Academic. CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER CLASS XII (2025-26). Available at: [Link]
-
PubChem, NIH. 3-Chlorophenylacetic acid. Available at: [Link]
-
Samagra. Haloalkanes and Haloarenes. Available at: [Link]
-
Serrano, L., et al. (1992). Alpha-helix stability in proteins. II. Factors that influence stability at an internal position. PubMed. Available at: [Link]
-
Chemistry LibreTexts. Secondary Structure: α-Helices. Available at: [Link]
-
Single Use Support. (2024). Protein stability – all you need to know. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Chloroacetic acid. Available at: [Link]
-
ResearchGate. (PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Available at: [Link]
-
Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Available at: [Link]
-
Pearson. Alpha Helix Disruption Explained. Available at: [Link]
- Google Patents. CN1927810A - Preparation method of chlorophenyl acetic acid.
-
Loba Chemie. CHLOROACETIC ACID FOR SYNTHESIS. Available at: [Link]
-
University of Kentucky UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available at: [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride [benchchem.com]
- 3. Alpha-helix stability in proteins. II. Factors that influence stability at an internal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. susupport.com [susupport.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Substituted Phenylglycine Derivatives
Welcome to the technical support center for the synthesis and optimization of substituted phenylglycine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic processes. Phenylglycine and its derivatives are crucial non-proteinogenic amino acids that serve as building blocks for numerous pharmaceuticals.[1] Their synthesis, however, can be fraught with challenges, from low yields to difficulties in achieving the desired stereochemistry. This resource aims to provide scientifically grounded, practical solutions to common experimental hurdles.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific problems you might encounter during the synthesis of substituted phenylglycine derivatives, offering explanations for the underlying causes and actionable solutions.
Question 1: My Strecker synthesis of a substituted phenylglycine is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in a Strecker synthesis, a powerful method for creating α-amino acids from aldehydes, are a frequent issue.[2] The root causes often lie in the delicate equilibrium of the reaction and the stability of the intermediates.[3][4]
Causality and Optimization Strategy:
-
Imine Formation Equilibrium: The initial step, the formation of an imine from the substituted benzaldehyde and ammonia, is a reversible reaction. To drive the equilibrium towards the imine, a high concentration of ammonia is crucial. Consider using a saturated solution of ammonia in an appropriate solvent (e.g., methanol or ethanol) or using a sealed reaction vessel to maintain ammonia pressure.
-
Cyanide Addition: The subsequent nucleophilic attack of the cyanide ion on the imine forms the α-aminonitrile intermediate.[2] The concentration of the cyanide source (e.g., KCN, NaCN) is critical. However, excess cyanide can lead to side reactions. A molar ratio of 1.0 to 1.2 equivalents of cyanide relative to the aldehyde is a good starting point.
-
Hydrolysis of the α-Aminonitrile: The final step, hydrolysis of the α-aminonitrile to the amino acid, typically requires strong acidic or basic conditions. Incomplete hydrolysis is a common reason for low yields. Ensure sufficient reaction time and temperature for this step. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[1]
-
Influence of Substituents: The electronic nature of the substituents on the phenyl ring can significantly impact the reactivity of the starting aldehyde. Electron-withdrawing groups (e.g., nitro, cyano) can activate the aldehyde for nucleophilic attack, potentially leading to faster reaction rates but also increasing the likelihood of side reactions. Conversely, electron-donating groups (e.g., methoxy, hydroxy) can deactivate the aldehyde, requiring more forcing conditions (higher temperature or longer reaction times).
Experimental Protocol: General Optimized Strecker Synthesis
-
Imine Formation: In a well-ventilated fume hood, dissolve the substituted benzaldehyde (1.0 eq.) in methanol saturated with ammonia. Stir the solution at room temperature for 1-2 hours.
-
Cyanide Addition: Cool the mixture in an ice bath and add a solution of potassium cyanide (1.1 eq.) in a minimal amount of water dropwise. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the formation of the α-aminonitrile by TLC.
-
Hydrolysis: Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours, or until the hydrolysis is complete as indicated by HPLC analysis.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude phenylglycine derivative. The product can then be purified by recrystallization.[5]
Question 2: I am observing significant racemization in my synthesis of an enantiomerically pure substituted phenylglycine. How can I minimize this?
Answer:
Phenylglycine derivatives are particularly prone to racemization at the α-carbon, a phenomenon attributed to the acidic nature of the α-proton, which is stabilized by the adjacent phenyl ring.[6] This issue is exacerbated by both acidic and basic conditions.
Understanding and Mitigating Racemization:
-
Mechanism of Racemization: The delocalization of the negative charge of the carbanion intermediate into the aromatic ring stabilizes it, facilitating racemization.[6]
-
Influence of Substituents: Electron-withdrawing substituents on the phenyl ring increase the acidity of the α-proton, thereby accelerating the rate of racemization.[6] Conversely, electron-donating groups, such as a 4-hydroxy group, can decelerate racemization due to the +M (mesomeric) effect.[6]
-
pH Control: Maintaining a neutral or near-neutral pH during work-up and purification is critical. Prolonged exposure to strong acids or bases should be avoided.
-
Temperature: Higher temperatures can increase the rate of racemization. Whenever possible, perform purification steps at lower temperatures.
-
Chiral Auxiliaries: For asymmetric syntheses, the use of a chiral auxiliary can help to control the stereochemistry and prevent racemization during the reaction. Diastereoselective Strecker reactions using chiral auxiliaries like (R)-phenylglycine amide have been shown to be effective.[7]
Troubleshooting Racemization Workflow
Caption: Decision-making workflow for troubleshooting racemization.
Question 3: My reaction to form an N-substituted phenylglycine is incomplete, and I'm struggling with purification. What are some effective strategies?
Answer:
The synthesis of N-substituted phenylglycines, often prepared from a substituted aniline and a glyoxylic acid derivative, can face challenges with reaction completion and purification due to similar polarities of starting materials and products.[8]
Strategies for Reaction Completion and Purification:
-
Driving the Reaction: The formation of the imine intermediate is a key step. Using a dehydrating agent or a Dean-Stark trap to remove water can drive the reaction forward.
-
Catalyst Choice: For the reduction of the imine intermediate, palladium on carbon (Pd/C) with hydrogen is a common and effective method.[8] Ensure the catalyst is active and used in an appropriate loading (typically 5-10 mol%).
-
Solvent System: A mixed solvent system, such as water/methanol or water/ethanol, can be beneficial for dissolving both the starting materials and the intermediate.[8]
-
Purification Strategy:
-
Acid-Base Extraction: Utilize the amphoteric nature of the amino acid product. Dissolve the crude mixture in a basic aqueous solution (e.g., 1M NaOH) and wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the purified N-substituted phenylglycine.[1]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for final purification.[1][5]
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol with a small amount of acetic acid or ammonia, is often required.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when starting a new synthesis of a substituted phenylglycine derivative?
A1: The three most critical parameters are:
-
Choice of Synthetic Route: The selection of the synthetic strategy (e.g., Strecker synthesis, Bucherer-Bergs reaction, reductive amination) should be based on the availability and reactivity of the starting materials, the desired stereochemistry, and the scale of the reaction.
-
Influence of Substituents: The electronic and steric properties of the substituents on the phenyl ring will dictate the optimal reaction conditions (temperature, reaction time, catalyst choice).
-
Analytical Monitoring: Establishing a reliable method (TLC, HPLC, GC-MS, or NMR) to monitor the reaction progress is essential for optimization and determining the optimal time for quenching the reaction.
Q2: How do I choose the right analytical method to monitor my reaction?
A2: The choice of analytical method depends on the properties of your compounds:
-
TLC: A quick and inexpensive method for qualitative monitoring of most organic reactions. It's excellent for determining if the starting material is consumed and for identifying the formation of new products.
-
HPLC: A powerful quantitative technique for monitoring the formation of the product and any side products. It is particularly useful for reactions where the products and starting materials have similar polarities. Chiral HPLC can be used to determine the enantiomeric excess of the product.[3]
-
GC-MS: Suitable for volatile and thermally stable compounds. It provides information on the molecular weight of the components in the reaction mixture.
-
NMR Spectroscopy: Provides detailed structural information and can be used to quantify the conversion of starting material to product.
Q3: Are there any green chemistry approaches for the synthesis of substituted phenylglycine derivatives?
A3: Yes, several approaches are being explored to make the synthesis of phenylglycine derivatives more environmentally friendly:
-
Biocatalysis: The use of enzymes, such as nitrilases or transaminases, can offer high stereoselectivity under mild reaction conditions, often in aqueous media.[3][9] For instance, a chemoenzymatic approach combining the Strecker synthesis with a nitrilase reaction has been developed for the enantioselective synthesis of phenylglycine.[3][9]
-
One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent waste and improve efficiency.[10]
-
Alternative Solvents: Exploring the use of greener solvents, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental impact of the synthesis.
Data Summary Table
| Synthetic Method | Common Starting Materials | Key Reaction Conditions | Common Challenges |
| Strecker Synthesis | Substituted Benzaldehyde, Ammonia, Cyanide Source | Alkaline conditions for aminonitrile formation, followed by strong acid/base hydrolysis. | Low yield, side product formation, racemization.[2][3] |
| From Mandelic Acid | Substituted Mandelic Acid, Ammonia Source | High temperature and pressure, often with a catalyst. | Racemization, harsh reaction conditions.[11] |
| N-Aryl Glycine Synthesis | Substituted Aniline, Glyoxylic Acid or Chloroacetic Acid | Reductive amination conditions (for glyoxylic acid) or nucleophilic substitution (for chloroacetic acid). | Incomplete reaction, purification difficulties.[1][8] |
Experimental Workflow Visualization
Caption: General experimental workflow for phenylglycine derivative synthesis.
References
- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
- dl-PHENYLGLYCINE. Organic Syntheses Procedure.
- Synthesis method of D-phenylglycine and DL-phenylglycine.
- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.
- The preparation method of N-substituted-phenyl glycine.
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
- Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.
- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Prepar
- Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed.
- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents [patents.google.com]
- 9. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 10. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]
"strategies to improve enantiomeric excess in asymmetric synthesis"
Technical Support Center: Asymmetric Synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize enantioselective reactions. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the complexities of achieving high enantiomeric excess (e.e.).
Asymmetric synthesis is a cornerstone of modern chemistry, particularly in pharmaceuticals, where the chirality of a molecule dictates its biological activity.[1] Achieving high enantiomeric purity is often challenging, as even minor variations in reaction conditions can significantly impact the stereochemical outcome. This guide provides a structured approach to problem-solving, explaining the causality behind experimental choices to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Issues in Asymmetric Synthesis
This section addresses specific experimental problems in a question-and-answer format, providing systematic strategies to identify and resolve the root cause.
Q1: My enantiomeric excess (e.e.) is consistently low. What are the primary factors to investigate?
A1: Low enantiomeric excess is a common issue that can almost always be improved by systematically evaluating key reaction parameters. The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers.[2] Your goal is to maximize this energy difference.
A logical troubleshooting workflow is essential. Start by investigating the most influential and easily adjustable parameters first.
Caption: A generic catalytic cycle in asymmetric synthesis.
The enantiomeric excess is established in the Stereo-determining Step (2) . All optimization strategies—changing the temperature, solvent, or ligand structure—are aimed at increasing the energy difference between the two diastereomeric transition states that lead to the respective R and S products.
References
-
Wikipedia. Enantioselective synthesis. [Link]
-
PMC. Catalyzed Enantioselective Organic Synthesis. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ACS Publications. Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. [Link]
-
ACS Publications. Nonlinear effects in asymmetric synthesis. Examples in asymmetric oxidations and aldolization reactions. [Link]
-
RSC Publishing. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. [Link]
-
Master Organic Chemistry. Optical Purity and Enantiomeric Excess. [Link]
-
Wikipedia. Non-linear effects. [Link]
-
ACS Publications. Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
Master Organic Chemistry. What's a Racemic Mixture?. [Link]
-
ACS Publications. Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. [Link]
-
ResearchGate. (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. [Link]
-
PubMed. Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated beta-cyclodextrins. [Link]
-
The Denmark Group, University of Illinois Urbana-Champaign. Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
YouTube. Enantiomeric Excess Percent Optical Purity Calculations and Logic. [Link]
-
University of Bath. Asymmetric-Synthesis. [Link]
-
MDPI. Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. [Link]
-
ResearchGate. Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF. [Link]
-
PMC. Application of Biobased Solvents in Asymmetric Catalysis. [Link]
-
ResearchGate. Racemization during SPPS coupling step. | Download Scientific Diagram. [Link]
-
PubMed. Nonlinear effects in asymmetric catalysis. [Link]
-
NIH. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
-
IIT Bombay. Concise Introduction to Asymmetric Synthesis. [Link]
-
ResearchGate. A Chiral Solvent Effect in Asymmetric Organocatalysis. [Link]
-
Kagan, H. B. Nonlinear Effects in Asymmetric Catalysis: A Personal Account. [Link]
-
Pearson. Enantiomeric Excess Practice Problems. [Link]
-
RSC Publishing. Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. [Link]
-
PMC. Enzymatic strategies for asymmetric synthesis. [Link]
-
RSC Publishing. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. [Link]
-
MDPI. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. [Link]
-
Chemistry Stack Exchange. How are the two formulas for enantiomeric excess/optical purity equal?. [Link]
-
YouTube. Optical Purity |Enantiomeric Excess| Numerical Problems. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Amino-2-(3-chlorophenyl)acetic Acid Derivatives
This guide provides a comprehensive comparison of the biological activities of various derivatives of 2-Amino-2-(3-chlorophenyl)acetic acid. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols. Our objective is to furnish an in-depth technical resource that not only presents comparative data but also elucidates the scientific rationale behind experimental designs and structure-activity relationships.
Introduction: The Versatile Scaffold of 2-Amino-2-(3-chlorophenyl)acetic Acid
2-Amino-2-(3-chlorophenyl)acetic acid, a glycine derivative, serves as a crucial building block in medicinal chemistry.[1][2] The presence of a chlorophenyl group and an amino acid moiety provides a unique scaffold that can be readily modified to generate a diverse library of derivatives with a wide spectrum of biological activities. The chlorine atom enhances lipophilicity, potentially influencing the compound's ability to cross biological membranes and interact with molecular targets.[1] This guide will explore how modifications to this core structure impact its anticancer, antimicrobial, and anti-inflammatory potential.
Synthesis of 2-Amino-2-(3-chlorophenyl)acetic Acid Derivatives: A Generalized Approach
The synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid derivatives typically involves multi-step processes. A common strategy is the reductive amination of a corresponding keto acid. This approach offers versatility in introducing various amino groups. Further modifications, such as esterification or amidation of the carboxylic acid group, allow for the generation of a wide array of derivatives.
Below is a generalized workflow for the synthesis of these derivatives.
Figure 1: Generalized synthetic workflow for 2-Amino-2-(3-chlorophenyl)acetic acid derivatives.
This modular approach allows for systematic modifications to the core structure, facilitating the exploration of structure-activity relationships (SAR).
Comparative Anticancer Activity
Several derivatives of 2-Amino-2-(3-chlorophenyl)acetic acid have demonstrated promising anticancer activities against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression.[1] By inhibiting HDACs, these compounds can induce a more open chromatin structure, leading to the transcriptional activation of tumor suppressor genes.[1]
In Vitro Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of selected 2-Amino-2-(3-chlorophenyl)acetic acid derivatives and related compounds, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-Chlorophenyl)-2-(methylamino)acetic acid HCl (DMPAC) | HeLa | Comparable to Doxorubicin | [1] |
| Symmetrical chlorophenylamino-s-triazine derivative 2c | MCF7 (Breast) | 4.14 ± 1.06 | [3] |
| C26 (Colon) | 7.87 ± 0.96 | [3] | |
| Symmetrical chlorophenylamino-s-triazine derivative 2f | MCF7 (Breast) | 11.02 ± 0.68 | [3] |
| C26 (Colon) | 4.62 ± 0.65 | [3] | |
| 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivative 7a | HCT-116 (Colon) | 0.12 mg/mL | [4] |
| 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivative 7g | HCT-116 (Colon) | 0.12 mg/mL | [4] |
Analysis of Anticancer Data:
The data clearly indicates that structural modifications significantly impact cytotoxic activity. For instance, the symmetrical chlorophenylamino-s-triazine derivatives 2c and 2f exhibit potent activity against both breast and colon cancer cell lines.[3] The variation in their IC50 values suggests that the nature of the substituents on the triazine ring plays a critical role in their anticancer efficacy. Similarly, the impressive activity of the 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives highlights the potential of exploring modifications at the carboxylic acid end of the parent molecule.[4] The reported activity of DMPAC against HeLa cells, with a potency comparable to the established chemotherapeutic agent doxorubicin, underscores the therapeutic potential of this class of compounds.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/MTS Assay)
The determination of IC50 values is a cornerstone of in vitro anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a widely used colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Addition of MTT/MTS Reagent: Add the MTT or MTS reagent to each well and incubate for another 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
This self-validating system includes positive and negative controls to ensure the reliability of the obtained cytotoxicity data.
Comparative Antimicrobial Activity
Derivatives of 2-Amino-2-(3-chlorophenyl)acetic acid have also been investigated for their antimicrobial properties. The structural features, particularly the presence of the chlorophenyl ring and the amino acid moiety, are believed to contribute to their ability to disrupt microbial cell integrity or interfere with essential metabolic pathways.
In Vitro Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 | Staphylococcus aureus | 125 | [5] |
| Bacillus subtilis | 125 | [5] | |
| β-amino acid derivative P2 | Multidrug-resistant (MDR) pathogens | 3.1 - 6.2 | [6] |
| β-amino acid derivative P4 | Multidrug-resistant (MDR) pathogens | 3.1 - 6.2 | [6] |
| 2-amino-3-chlorobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity | [7] |
Analysis of Antimicrobial Data:
The data reveals that specific structural modifications can lead to potent antimicrobial activity. The 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 shows moderate activity against Gram-positive bacteria.[5] More impressively, the β-amino acid derivatives P2 and P4 exhibit significant potency against a panel of multidrug-resistant pathogens, with very low MIC values.[6] This highlights the potential of these compounds in combating antibiotic resistance. Furthermore, the reported potent activity of 2-amino-3-chlorobenzoic acid against MRSA suggests that even closely related analogs of the parent compound can possess significant antibacterial properties.[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth after incubation is recorded as the MIC.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Validation: The growth control should show turbidity, and the sterility control should remain clear.
This protocol ensures the accuracy and reproducibility of the MIC values, providing a reliable measure of antimicrobial potency.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of 2-Amino-2-(3-chlorophenyl)acetic acid derivatives is an emerging area of research. Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.
In Vivo Anti-inflammatory Data
One study investigated a pyrrole derivative of a chlorophenyl compound, Compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid), in a carrageenan-induced paw edema model in rats. This in vivo model is a standard method for screening acute anti-inflammatory activity.
| Compound | Dose (mg/kg) | Reduction in Paw Edema (%) after 2h (single dose) | Reference |
| Compound 3f | 20 | Significant reduction (p = 0.001) | [8] |
| Diclofenac (Reference) | 25 | Statistically significant reduction | [8] |
Analysis of Anti-inflammatory Data:
The results show that Compound 3f exhibits potent anti-inflammatory activity, significantly reducing paw edema in rats.[8] After 14 days of repeated administration, all tested doses of Compound 3f showed a significant inhibition of paw edema at all time points.[8] This suggests that derivatives of this class have the potential to be developed as effective anti-inflammatory agents. However, for a more direct comparison with the in vitro anticancer and antimicrobial data, in vitro assays targeting key inflammatory enzymes would be highly valuable.
Experimental Protocols for In Vitro Anti-inflammatory Assays
To provide a more comprehensive understanding of the anti-inflammatory potential, detailed protocols for in vitro cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory assays are provided below. These enzymes are key players in the inflammatory cascade.
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[9] The inhibition is often quantified by measuring the production of prostaglandin E2 (PGE2).[9]
Figure 3: Key structural modifications and their impact on biological activity.
Key SAR Observations:
-
Amino Group Modification: Alterations at the amino group, such as N-alkylation or incorporation into heterocyclic systems (e.g., triazines), significantly modulate the biological activity, as seen in the potent anticancer and antimicrobial derivatives.
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to esters or amides can enhance lipophilicity and cell permeability, potentially leading to improved efficacy. [1]* Chlorophenyl Ring Substitution: The position and number of chlorine atoms on the phenyl ring can influence the electronic properties of the molecule and its binding affinity to biological targets. [1] Future Directions:
The promising biological activities of 2-Amino-2-(3-chlorophenyl)acetic acid derivatives warrant further investigation. Future research should focus on:
-
Systematic SAR studies: Synthesizing and screening a larger library of derivatives to build more comprehensive SAR models.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models.
-
Development of derivatives with multi-target activity: Exploring the potential of these compounds to simultaneously target cancer, microbial infections, and inflammation.
This guide serves as a foundational resource for researchers in the field, providing a comparative overview and a roadmap for the future development of this versatile class of compounds.
References
-
2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]
-
A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl). ResearchGate. [Link]
-
3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. PubMed. [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC - NIH. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC - NIH. [Link]
-
Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β 3,3 -Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). PubMed. [Link]
-
15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. PMC - NIH. [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]
-
In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L. PubMed. [Link]
-
(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]
-
Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy. [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Contextualizing the Inquiry into 2-Amino-2-(3-chlorophenyl)acetic Acid Derivatives
An In-Depth Technical Guide to the In Vitro Evaluation of 2-Amino-2-(3-chlorophenyl)acetic Acid Derivatives
2-Amino-2-(3-chlorophenyl)acetic acid is a derivative of the fundamental amino acid, glycine.[1][2] The broader class of amino acid derivatives represents a cornerstone of biochemistry and medicine, serving pivotal roles in a vast array of biological processes, from forming the basic structures of proteins to acting as complex signaling molecules.[3] In the realm of drug discovery, synthetic derivatives containing moieties like the chlorophenyl group are of significant interest due to their potential to modulate biological targets with therapeutic relevance. Similar structures have been investigated for a range of activities, including anticancer, anticonvulsant, and anti-inflammatory effects.[4][5][6]
This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive framework for the in vitro characterization of a novel series of 2-Amino-2-(3-chlorophenyl)acetic acid derivatives. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring that each stage of the investigation is a self-validating system. Our objective is to build a robust data package that elucidates target engagement, functional activity, and cellular impact, thereby enabling informed decisions in the progression of these compounds through the drug discovery pipeline.[7]
Section 1: Foundational Analysis - Target Engagement and Binding Affinity
The initial and most fundamental question for any novel compound is whether it interacts with its intended biological target. Binding assays are designed to measure these direct interactions between two molecules, such as a small molecule and a protein.[8] Quantifying this interaction, or affinity, is a critical first step in establishing a structure-activity relationship (SAR).
The Rationale Behind Binding Assays
The primary goal is to determine the dissociation constant (Kd), which reflects the concentration of the derivative required to occupy 50% of the target protein's binding sites at equilibrium. A lower Kd value signifies a higher binding affinity. These assays are a core component of drug discovery and development.[9] While numerous formats exist, the choice depends on the nature of the target protein, available reagents, and desired throughput.
Comparative Methodologies for Binding Affinity
| Assay Type | Principle | Advantages | Disadvantages |
| Competition Binding Assay | A labeled ligand with known affinity competes with the unlabeled test compound (the derivative) for binding to the target. The displacement of the labeled ligand is measured.[10] | Versatile, does not require modification of the test compound, relatively high throughput. | Requires a validated labeled ligand, indirect measurement of affinity. |
| Surface Plasmon Resonance (SPR) | Immobilized target protein on a sensor chip interacts with the test compound in solution. Changes in the refractive index at the surface are measured in real-time, providing kinetic data (kon, koff) and affinity (Kd). | Label-free, provides kinetic information, high sensitivity. | Requires specialized equipment, protein immobilization can affect conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of the test compound to the target protein. It directly measures the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). | Label-free, provides a complete thermodynamic profile of the interaction, considered the "gold standard" for affinity determination. | Low throughput, requires large amounts of pure protein and compound. |
| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that small molecule binding can stabilize a target protein against proteolysis. The amount of undigested protein is quantified in the presence versus absence of the test compound.[11] | Does not require modified compounds or proteins, can be performed with cell lysates. | Indirect, may not be suitable for all protein targets, less precise than biophysical methods. |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes a standard method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor, for instance, a G-protein coupled receptor (GPCR) expressed in a cell membrane preparation.
Causality Behind the Protocol: Each step is designed to ensure that the measured outcome (displacement of radioligand) is a direct result of the test compound's binding to the target receptor. Pre-incubation establishes equilibrium, the filtration step rapidly separates bound from free radioligand to prevent dissociation, and non-specific binding controls account for signal not related to the target.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Radioligand: Prepare a working solution of the radiolabeled ligand (e.g., [³H]-ligand) at a concentration equal to its Kd value.
-
Test Compounds: Prepare a serial dilution of the 2-Amino-2-(3-chlorophenyl)acetic acid derivatives in the assay buffer. A typical concentration range would be 10 µM to 0.1 nM.
-
Non-specific Binding Control: Prepare a high concentration (1000x Kd) of a known, unlabeled ligand for the target receptor.
-
-
Assay Execution (in a 96-well plate):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the serially diluted test compound or the non-specific binding control or buffer (for total binding).
-
Add 25 µL of the radioligand working solution.
-
Add 100 µL of the membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add liquid scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive binding assay.
Section 2: Probing Functional Activity - Enzyme Inhibition Assays
Demonstrating that a compound binds to a target is crucial, but understanding the functional consequence of that binding is paramount. For many targets, particularly kinases, proteases, and metabolic enzymes, this means assessing the compound's ability to inhibit enzymatic activity. Enzyme assays are fundamental tools for identifying and characterizing how small molecules modulate enzyme function.[12]
The Rationale Behind Enzyme Inhibition Assays
Enzyme inhibition is a cornerstone of therapeutic intervention for diseases driven by dysregulated enzyme function.[13] These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of an inhibitor to determine its potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further mechanistic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive), which provides deep insights for medicinal chemistry optimization.[12][14]
Comparative Methodologies for Enzyme Inhibition
| Assay Format | Principle | Advantages | Disadvantages |
| Spectrophotometric/Colorimetric | Measures the change in absorbance of a substrate or product. Often uses a chromogenic substrate that produces a colored product upon enzymatic cleavage. | Simple, cost-effective, widely applicable, suitable for high-throughput screening (HTS). | Can be prone to interference from colored compounds, may have lower sensitivity. |
| Fluorometric | Measures the change in fluorescence of a substrate or product. Often uses a fluorogenic substrate that becomes fluorescent after enzymatic action. | Higher sensitivity than colorimetric assays, wide dynamic range. | Susceptible to interference from fluorescent compounds and light scattering. |
| Luminometric | Measures the light produced from a reaction, often linked to the consumption of ATP (e.g., Kinase-Glo®). The amount of light is proportional to enzyme activity. | Extremely high sensitivity, low background, ideal for low-activity enzymes. | Can be more expensive, requires a luminometer, potential for enzyme/reagent instability.[15] |
| Radiometric | Uses a radiolabeled substrate (e.g., [γ-³²P]ATP for kinases). The incorporation of the radiolabel into the product is measured. | Highly sensitive and direct, considered a gold standard for many enzyme classes. | Involves handling of radioactive materials, waste disposal issues, low throughput. |
Experimental Protocol: A Generic Fluorometric Kinase Inhibition Assay
This protocol outlines a method to assess the inhibition of a protein kinase using a fluorogenic peptide substrate.
Causality Behind the Protocol: The pre-incubation of the enzyme with the inhibitor is a critical step to allow the binding interaction to reach equilibrium before the reaction is started.[14] The reaction is initiated by adding ATP and the substrate simultaneously to ensure a consistent start time for all wells. The reaction is run for a specific time within the linear range of product formation to ensure the measured rate is proportional to the enzyme's initial velocity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase: Dilute the target kinase enzyme in assay buffer to a 2X working concentration.
-
Test Compounds: Perform a serial dilution of the 2-Amino-2-(3-chlorophenyl)acetic acid derivatives in 100% DMSO, followed by a further dilution in assay buffer to create 4X working solutions.
-
Substrate/ATP Mix: Prepare a 4X working solution of the fluorogenic peptide substrate and ATP in the assay buffer. The ATP concentration should be at or near its Km for the kinase to ensure sensitivity to competitive inhibitors.
-
-
Assay Execution (in a 384-well plate):
-
Add 5 µL of the 4X test compound solution to the appropriate wells. For controls, add 5 µL of assay buffer with DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).
-
Add 10 µL of the 2X kinase solution to all wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Initiation and Reaction:
-
Add 5 µL of the 4X substrate/ATP mix to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes. The plate should be protected from light.
-
-
Termination and Detection:
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the 0% and 100% inhibition controls.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Principle of Reversible Enzyme Inhibition.
Section 3: Assessing Cellular Effects - Cytotoxicity and Proliferation
While target-based assays are essential, it is equally important to understand a compound's effect within the complex environment of a living cell.[16] Cell-based assays are indispensable for evaluating the overall biological response, including desired therapeutic effects (like inhibiting cancer cell growth) and undesired off-target toxicity.[17] Cytotoxicity assays are a critical component of early drug discovery to flag compounds that cause cell damage or death.[18][19]
The Rationale Behind Cytotoxicity Screening
Cytotoxicity screening serves two main purposes. In oncology research, a compound that selectively kills cancer cells is a "hit."[4] In most other therapeutic areas, cytotoxicity is an undesirable property, and potent compounds are eliminated from further consideration.[18] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, or DNA content, as indicators of cell health.[20][21]
Comparative Methodologies for Cytotoxicity
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT (Metabolic Assay) | Measures the reduction of a tetrazolium salt (e.g., MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[22] | Inexpensive, widely used, simple colorimetric readout.[23] | Indirect measure of viability, can be affected by changes in cellular metabolism, compound interference. |
| LDH Release (Membrane Integrity) | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell lysis (loss of membrane integrity). | Directly measures cell death/lysis, can be multiplexed with other assays. | Only measures necrosis/late apoptosis, timing is critical. |
| ATP Content (Viability Assay) | Quantifies the amount of intracellular ATP using a luciferase-based reaction. ATP levels are a strong indicator of metabolically active, viable cells. | Highly sensitive, fast, and simple luminescent readout, good correlation with cell number. | ATP levels can fluctuate with cell cycle and metabolic state, more expensive than MTT. |
| Real-Time Cell Analysis (RTCA) | Measures changes in electrical impedance as cells attach and proliferate on microelectrodes in the bottom of a plate. Provides continuous, label-free monitoring of cell health and behavior. | Kinetic data provides insights into the timing of cytotoxic effects, label-free. | Requires specialized instrument and plates, sensitive to changes in cell adhesion. |
Experimental Protocol: MTT Cell Proliferation and Cytotoxicity Assay
This protocol details the widely used MTT assay to determine the effect of the test derivatives on the proliferation and viability of a cancer cell line (e.g., MCF-7 breast cancer cells).[4][22]
Causality Behind the Protocol: Cells are seeded and allowed to adhere overnight to ensure they are in a healthy, proliferative state before compound addition. The 48-72 hour incubation period allows sufficient time for the compounds to exert their anti-proliferative or cytotoxic effects. The MTT reagent is converted only by metabolically active cells, directly linking the colorimetric signal to the number of viable cells. Solubilizing the formazan crystals is necessary for an accurate absorbance reading.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-Amino-2-(3-chlorophenyl)acetic acid derivatives in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure all crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of the compound.
-
Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell proliferation by 50%.
-
Hypothetical Data Summary
The data from these assays should be compiled to compare the performance of different derivatives.
| Compound ID | Target Binding (Kᵢ, nM) | Enzyme Inhibition (IC₅₀, nM) | Cytotoxicity (MCF-7 IC₅₀, µM) |
| Derivative 1 | 15 | 25 | 1.2 |
| Derivative 2 | 250 | 450 | > 50 |
| Derivative 3 | 8 | 12 | 0.8 |
| Positive Control | 5 | 10 | 0.5 |
Section 4: Integrated Data Analysis and Decision Making
The true power of this multi-assay approach lies in the integrated analysis of the data. A successful therapeutic candidate must not only bind and inhibit its target with high potency but also translate that activity into a desired cellular effect with a sufficient therapeutic window over non-specific toxicity.
Caption: Integrated in vitro assay cascade in drug discovery.
-
Derivative 3 is the most promising candidate. It shows the highest affinity in the binding assay, the most potent inhibition of the target enzyme, and the strongest cytotoxic effect on the cancer cell line.
-
Derivative 2 shows poor target engagement and is likely inactive, which is confirmed by its lack of cytotoxicity.
-
Derivative 1 is a moderately potent compound.
This integrated approach allows for the confident prioritization of compounds for further, more complex studies, such as selectivity profiling against other enzymes and progression into in vivo models.[24] It ensures that resources are focused on derivatives with the most promising and well-characterized biological activity profile.
References
- MedChemExpress. (n.d.). 2-Amino-2-(3-chlorophenyl)acetic acid.
- BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
-
Ligate, T. S., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. ACS Chemical Biology. Retrieved from [Link]
- BOC Sciences. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine.
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
- Abcam. (n.d.). Amino acid assays and nucleotide synthesis / metabolism assays.
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Retrieved from [Link]
-
Al-Ostath, A., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports. Retrieved from [Link]
-
Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules. Retrieved from [Link]
-
Xu, X., et al. (2025). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Food and Chemical Toxicology. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]
-
Tuchilus, C. G., et al. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Retrieved from [Link]
-
Anzini, M., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Assays for direct binding of small molecules and proteins. Retrieved from [Link]
-
UFAG Laboratorien AG. (n.d.). Cell-based Assays (Cell Biology). Retrieved from [Link]
-
Dawood, N. M. Z., et al. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. Retrieved from [Link]
-
Edmondson, D. E., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Retrieved from [Link]
-
PNAS. (n.d.). Affinity modulation of small-molecule ligands by borrowing endogenous protein surfaces. Retrieved from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]
-
ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]
- 4. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 17. Cell-based Assays (Cell Biology) | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 18. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. kosheeka.com [kosheeka.com]
- 20. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 21. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 22. cyberleninka.ru [cyberleninka.ru]
- 23. scielo.br [scielo.br]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide: 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride vs. (R)-2-Amino-2-(3-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular architecture is paramount. The seemingly subtle difference between a racemic mixture and a single enantiomer can have profound implications for biological activity, therapeutic efficacy, and safety. This guide provides an in-depth technical comparison of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride, a racemic mixture, and its resolved stereoisomer, (R)-2-Amino-2-(3-chlorophenyl)acetic acid. As we dissect their chemical identities, we will explore the critical role of chirality and provide a framework for their experimental differentiation and potential applications.
Fundamental Chemical and Structural Differences
At a cursory glance, this compound and (R)-2-Amino-2-(3-chlorophenyl)acetic acid share the same core molecular structure. However, the key distinction lies in their three-dimensional arrangement, a property known as chirality.
This compound is the salt of a racemic mixture. This means it is composed of an equal 50:50 mixture of two enantiomers: (R)-2-Amino-2-(3-chlorophenyl)acetic acid and (S)-2-Amino-2-(3-chlorophenyl)acetic acid. Enantiomers are non-superimposable mirror images of each other. The hydrochloride salt form is often utilized to improve the stability and solubility of the compound.
(R)-2-Amino-2-(3-chlorophenyl)acetic acid , in contrast, is an enantiomerically pure compound. It consists solely of the dextrorotatory enantiomer, as designated by the (R)-configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical purity is often essential in pharmaceutical applications where only one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even detrimental.[1]
Below is a visual representation of the relationship between the racemic mixture and its constituent enantiomers.
Figure 1: Relationship between the racemic mixture and its enantiomers.
Physicochemical Properties: A Comparative Overview
While many physical properties of enantiomers are identical (e.g., melting point, boiling point, solubility in achiral solvents), their interaction with plane-polarized light and with other chiral molecules differs. The hydrochloride salt form of the racemate will also exhibit different solubility profiles compared to the free amino acid enantiomer.
| Property | This compound | (R)-2-Amino-2-(3-chlorophenyl)acetic acid |
| Molecular Formula | C₈H₉Cl₂NO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 222.07 g/mol | 185.61 g/mol |
| Chirality | Racemic (mixture of R and S enantiomers) | Enantiomerically pure (R-enantiomer) |
| Optical Activity | Optically inactive | Optically active (dextrorotatory) |
| Form | Typically a solid | Typically a solid |
The Significance of Chirality in Biological Systems
The differential biological activity of enantiomers is a well-established principle in pharmacology and drug development. Biological systems, being inherently chiral (composed of L-amino acids and D-sugars), often exhibit stereoselectivity in their interactions with drug molecules. This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active or inactive (the distomer). In some cases, the distomer can even be responsible for undesirable side effects.[2][3]
Experimental Workflows: Synthesis, Resolution, and Characterization
The preparation and analysis of these compounds require a systematic experimental approach. The following protocols are based on established methodologies for the synthesis and chiral separation of amino acids and related compounds.
Synthesis of Racemic 2-Amino-2-(3-chlorophenyl)acetic Acid
A common method for the synthesis of α-amino acids is the Strecker synthesis. This involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.
Figure 2: Generalized Strecker Synthesis Workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-chlorobenzaldehyde in a suitable solvent such as methanol.
-
Ammonia and Cyanide Addition: Add a solution of ammonium chloride followed by a solution of potassium cyanide in water. The reaction is typically stirred at room temperature.
-
Formation of α-Aminonitrile: The reaction mixture is stirred for several hours to allow for the formation of the intermediate α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed by heating with a strong acid, such as hydrochloric acid. This step converts the nitrile group to a carboxylic acid.
-
Isolation and Purification: The racemic amino acid is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The product is then collected by filtration, washed, and dried. The hydrochloride salt can be formed by dissolving the free amino acid in a suitable solvent and treating it with hydrochloric acid.
Chiral Resolution of Racemic 2-Amino-2-(3-chlorophenyl)acetic Acid
The separation of enantiomers can be achieved through various techniques, with one of the most common being the formation of diastereomeric salts using a chiral resolving agent. Enzymatic resolution is another powerful method.
Method 1: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic amino acid in a suitable solvent and add a stoichiometric amount of a chiral resolving agent, such as a chiral amine or a chiral acid (e.g., L-(+)-tartaric acid).[5]
-
Crystallization: The two resulting diastereomeric salts will have different solubilities. By carefully selecting the solvent and controlling the temperature, one diastereomer will selectively crystallize out of the solution.
-
Separation and Liberation: The crystallized diastereomer is separated by filtration. The desired enantiomer is then liberated from the salt by treatment with an acid or a base, followed by extraction and purification.
Method 2: Enzymatic Kinetic Resolution
Enzymes, being chiral catalysts, can selectively react with one enantiomer in a racemic mixture. For example, a lipase could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[6]
Figure 3: Enzymatic Kinetic Resolution Workflow.
Analytical Characterization
The identity, purity, and stereochemical integrity of the compounds must be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, resulting in different retention times.
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. While the NMR spectra of enantiomers in an achiral solvent are identical, the use of a chiral shift reagent can allow for their differentiation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The FTIR spectra of the racemic mixture and the pure enantiomer are expected to be very similar.
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. The (R)-enantiomer will rotate light in one direction, while the (S)-enantiomer will rotate it in the opposite direction. The racemic mixture will have a net rotation of zero.
Applications in Drug Development and Asymmetric Synthesis
While specific applications for (R)-2-Amino-2-(3-chlorophenyl)acetic acid are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. As a chiral amino acid, it serves as a valuable building block for the synthesis of more complex chiral molecules, including peptides and small molecule drugs.[4] The presence of the chlorophenyl group can influence the compound's lipophilicity and its ability to engage in specific binding interactions with biological targets.
Conclusion
The distinction between this compound and (R)-2-Amino-2-(3-chlorophenyl)acetic acid is a clear illustration of the importance of stereochemistry in the chemical and pharmaceutical sciences. While chemically similar, their different three-dimensional structures can lead to vastly different biological activities. For researchers and drug developers, the ability to synthesize, separate, and characterize these compounds is essential for advancing our understanding of structure-activity relationships and for the development of safe and effective therapeutics. The experimental workflows outlined in this guide provide a foundation for the practical handling and analysis of these and other chiral molecules.
References
-
PubChem. (n.d.). 3-Chlorophenylacetic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. Retrieved January 25, 2026, from [Link]
- American Chemical Society. (2026). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Organic Letters.
-
PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). A process for resolution of methylamino(2-chlorophenyl)acetate.
-
ResearchGate. (n.d.). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Retrieved January 25, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Amino-3-chlorobenzoic acid. Wiley. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed Central. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved January 25, 2026, from [Link]
-
SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid. Wiley. Retrieved January 25, 2026, from [Link]
-
Lead Sciences. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved January 25, 2026, from [Link]
-
SlideShare. (n.d.). stereochemistry and biological activity of drugs. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. Retrieved January 25, 2026, from [Link]
-
Save My Exams. (n.d.). Chirality & Drug Production. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide.
- American Chemical Society. (2021).
- BMC Biotechnology. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.
-
MDPI. (n.d.). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a2bchem.com [a2bchem.com]
- 5. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]
- 6. US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Biological Assay Development for Novel Amino Acid Derivatives
In the landscape of modern drug discovery and biochemical research, novel amino acid derivatives represent a promising frontier for therapeutic innovation. Their structural diversity and potential to modulate biological pathways make them attractive candidates for targeting a range of diseases. However, the successful translation of these molecules from concept to clinical application hinges on the development of robust and reliable biological assays. This guide provides an in-depth comparison of key assay methodologies, offering field-proven insights and experimental protocols to navigate the complexities of characterizing these unique compounds.
Section 1: The Foundational Choice - Navigating Assay Platforms
The initial and most critical decision in developing a biological assay for a novel amino acid derivative is the selection of an appropriate platform. This choice is fundamentally dictated by the biological question being asked. Are we investigating the compound's effect on a specific enzyme? Its broader impact on cellular health? Or its metabolic fate within a complex biological system? Each question necessitates a different analytical approach.
Here, we compare three major platforms: Enzymatic Assays , Cell-Based Assays , and Quantitative Analytical Methods .
At a Glance: A Comparative Overview
| Assay Platform | Primary Application | Key Advantages | Key Limitations | Throughput | Cost per Sample |
| Enzymatic Assays | Target-specific activity, enzyme kinetics (IC50, Km, Vmax) | High specificity, mechanistic insights, relatively simple setup.[1][2] | Lacks cellular context, may not reflect in vivo activity. | High | Low to Medium |
| Cell-Based Assays | Cytotoxicity, cell viability, pathway analysis, phenotypic screening. | Physiologically relevant context, assesses broader biological impact.[3][4] | Complex, potential for off-target effects, lower throughput.[3] | Medium | Medium to High |
| LC-MS/MS | Quantification in biological matrices, metabolite identification. | High sensitivity and specificity, multiplexing capabilities.[5][6][7] | Requires specialized equipment, potential for matrix effects.[8] | Medium to High | High |
| Fluorescence-Based Assays | Real-time monitoring, high-throughput screening, cellular imaging. | High sensitivity, diverse applications (e.g., enzyme activity, ion channels).[][10] | Potential for autofluorescence interference, requires specific probes. | High | Low to Medium |
Section 2: Deep Dive - Enzymatic Assays for Mechanistic Insight
Enzymatic assays are indispensable for elucidating the direct interaction of a novel amino acid derivative with its protein target.[2] They provide quantitative data on enzyme inhibition or activation, which is crucial for lead optimization.[2]
The Causality Behind Experimental Choices
A common pitfall in enzymatic assay development is the failure to establish true initial velocity conditions.[1] Operating within the linear range of the reaction, where less than 10% of the substrate has been converted to product, is paramount for accurate kinetic measurements.[1] This ensures that the measured rate is directly proportional to the enzyme's activity and is not influenced by substrate depletion or product inhibition.[11]
Experimental Workflow: A Self-Validating System
The following workflow for a competitive enzyme inhibition assay is designed to be self-validating by incorporating essential controls and systematic parameter optimization.
Caption: Workflow for a cell-based cytotoxicity assay.
Detailed Protocol: LDH Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of a novel amino acid derivative.
Materials:
-
Selected cell line
-
Cell culture medium and supplements
-
Novel amino acid derivative
-
96-well cell culture plate
-
LDH cytotoxicity assay kit
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture the selected cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the novel amino acid derivative in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the derivative.
-
Include the following controls in triplicate:
-
Untreated control: Cells with fresh medium containing only the vehicle.
-
Maximum LDH release control: Cells treated with a lysis buffer (provided in the kit).
-
Blank control: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
LDH Measurement:
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity for each concentration of the derivative using the following formula:
-
% Cytotoxicity = ((Test Compound Abs - Untreated Control Abs) / (Max LDH Release Abs - Untreated Control Abs)) * 100
-
-
Plot the percent cytotoxicity versus the logarithm of the derivative concentration and determine the CC50 value.
-
Section 4: Quantitative Analysis - The Power of LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of novel amino acid derivatives and their metabolites in complex biological matrices such as plasma, urine, and tissue. [7][8]Its high sensitivity and specificity make it the gold standard for pharmacokinetic and metabolic studies. [5][6]
Overcoming Analytical Challenges
A significant challenge in analyzing amino acid derivatives is their often-high polarity, which can lead to poor retention on standard reversed-phase chromatography columns. [8]Additionally, the presence of chiral centers can make the separation of isomers difficult. [8]Strategies to overcome these challenges include the use of hydrophilic interaction liquid chromatography (HILIC) or derivatization to increase hydrophobicity and improve chromatographic performance. [5]
Comparative Analysis of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Protein Precipitation | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, may result in matrix effects. | High-throughput screening. |
| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than protein precipitation. | Can be labor-intensive, requires solvent optimization. | Removal of highly polar or non-polar interferences. |
| Solid-Phase Extraction | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity and concentration factor, reduces matrix effects. | More expensive and time-consuming, requires method development. | Low concentration analytes in complex matrices. |
Detailed Protocol: Quantification of a Novel Amino Acid Derivative in Plasma by LC-MS/MS
Objective: To develop and validate a method for the quantification of a novel amino acid derivative in plasma.
Materials:
-
Novel amino acid derivative standard
-
Stable isotope-labeled internal standard (SIL-IS)
-
Plasma samples
-
LC-MS/MS system
-
Appropriate LC column (e.g., HILIC or reversed-phase)
-
Solvents for mobile phases and sample preparation
Methodology:
-
Method Development:
-
Optimize the mass spectrometry parameters for the novel amino acid derivative and the SIL-IS by direct infusion. This includes selecting the precursor and product ions for multiple reaction monitoring (MRM) and optimizing collision energy and other source parameters.
-
Develop a chromatographic method that provides adequate retention and separation of the analyte from endogenous plasma components.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add the SIL-IS.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Acquire data using the optimized MRM transitions.
-
-
Data Analysis and Validation:
-
Generate a calibration curve by spiking known concentrations of the novel amino acid derivative into a blank plasma matrix and processing as described above.
-
Plot the peak area ratio of the analyte to the SIL-IS versus the concentration.
-
Perform a full method validation according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. [12][13]
-
Section 5: The Future is Bright - Innovations in Assay Development
The field of biological assay development is continually evolving. The use of fluorescent probes allows for real-time detection of amino acids and their metabolic activities with high sensitivity and resolution. [][10]Furthermore, the development of novel enzymatic assays, such as those based on pyrophosphate detection systems, is expanding the toolkit for studying amino acid metabolism. [14][15]As our understanding of the complex biology surrounding novel amino acid derivatives grows, so too will the sophistication of the assays we use to study them.
References
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI. [Link]
-
A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. [Link]
-
Johnson, D. W. (2011). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. Journal of Chromatography B, 879(17-18), 1345–1352. [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. [Link]
-
Methods of Measuring Enzyme Activity Ex vivo and In vivo. (2019, June 12). Analytical Chemistry. [Link]
-
Model toxicity assay for amino acid derivatives using green paramecia. (n.d.). Research Trends. [Link]
-
Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7). BioProcess International. [Link]
-
Asano, Y. (2019). Screening and development of enzymes for determination and transformation of amino acids. Bioscience, Biotechnology, and Biochemistry, 83(8), 1402–1416. [Link]
-
Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
An, W. F. (2009). Fluorescence-based assays. Methods in Molecular Biology, 486, 97–107. [Link]
-
Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. (n.d.). ACS Omega. [Link]
-
Is there a "gold standard" for amino acid derivatization for LC/MS analysis? (2019, January 2). ResearchGate. [Link]
-
LC-MS Amino Acid Analysis. (n.d.). Beijing Baitai Paike Biotechnology Co., Ltd. [Link]
-
Activity assays for the screening of novel transaminases. (n.d.). ResearchGate. [Link]
-
Fluorescence reaction for amino acids. (n.d.). Analytical Chemistry. [Link]
-
Discovery of novel amino acid production traits by evolution of synthetic co-cultures. (2023, April 15). Biotechnology for Biofuels and Bioproducts. [Link]
-
USP〈1033〉Biological Assay Validation: Key Guidelines. (2025, July 23). FDCELL. [Link]
-
Cell-Based Assays Guide. (2025, January 31). Antibodies.com. [Link]
-
Challenges and Solutions in D-Amino Acid Production Methods. (2024, April 1). ResearchGate. [Link]
-
Essentials in Bioassay Development. (2019, November 1). BioPharm International. [Link]
-
Enzyme Assay Background. (n.d.). University of San Diego. [Link]
-
Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. [Link]
-
Amino Acid-based Fluorescent & Biotin Protein Labeling. (n.d.). Jena Bioscience. [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Communications Chemistry. [Link]
-
Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. (n.d.). The AAPS Journal. [Link]
-
Bioassay Techniques for Drug Development. (2001). Semantic Scholar. [Link]
-
AMINO ACID ANALYSIS: new challenges for an old technique? (n.d.). Solvias. [Link]
-
Human Cell-Based in vitro Phenotypic Profiling for Drug Safety-Related Attrition. (n.d.). Frontiers in Pharmacology. [Link]
-
A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. (n.d.). ResearchGate. [Link]
-
Screening and development of enzymes for determination and transformation of amino acids. (2019, January 8). ResearchGate. [Link]
Sources
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 5. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS Amino Acid Analysis | Beijing Baitai Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. edraservices.nl [edraservices.nl]
- 13. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 14. Screening and development of enzymes for determination and transformation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Stereochemical Validation of 2-Amino-2-(3-chlorophenyl)acetic Acid
For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a critical determinant of its biological activity, efficacy, and safety. The non-superimposable mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. 2-Amino-2-(3-chlorophenyl)acetic acid, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive compounds, is a case in point.[1][2][3] Ensuring the enantiomeric purity of this intermediate is paramount to the quality and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical methodologies for the validation of the stereochemistry of 2-Amino-2-(3-chlorophenyl)acetic acid. We will delve into the principles, practical considerations, and supporting data for each technique, empowering you to make informed decisions for your analytical workflows.
The Imperative of Stereochemical Purity
The seemingly subtle difference in the three-dimensional arrangement of atoms in enantiomers can lead to significant variations in their interaction with the chiral environment of a biological system, such as enzymes and receptors. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, exert toxic effects. Therefore, robust and reliable analytical methods for the determination of enantiomeric purity are not just a regulatory requirement but a scientific necessity.
A Comparative Overview of Analytical Techniques
The validation of the stereochemistry of 2-Amino-2-(3-chlorophenyl)acetic acid can be approached through several powerful analytical techniques. The choice of method often depends on the stage of drug development, the required level of accuracy, and the available instrumentation. The three principal methods we will compare are:
-
Chiral High-Performance Liquid Chromatography (HPLC): A cornerstone for the separation and quantification of enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: A powerful tool for the determination of absolute configuration.
-
X-ray Crystallography: The unequivocal "gold standard" for determining the absolute stereochemistry of a crystalline material.
The logical workflow for the comprehensive stereochemical validation of 2-Amino-2-(3-chlorophenyl)acetic acid is depicted in the following diagram:
Caption: Workflow for the stereochemical validation of 2-Amino-2-(3-chlorophenyl)acetic acid.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for the enantioselective analysis of chiral compounds in the pharmaceutical industry.[4][5] It allows for the physical separation of enantiomers, enabling their individual quantification and the determination of enantiomeric excess (%ee).
The Principle of Chiral Recognition in HPLC
Chiral separation by HPLC is achieved by creating a chiral environment in which the two enantiomers can form transient diastereomeric complexes with a chiral selector. This interaction leads to different retention times for each enantiomer. This chiral environment is most commonly introduced through a chiral stationary phase (CSP). For amino acids and their derivatives, several types of CSPs have proven effective, including those based on polysaccharides, macrocyclic glycopeptides, and chiral crown ethers.[6][7][8]
Experimental Protocol: Chiral HPLC of 2-Amino-2-(3-chlorophenyl)acetic Acid
Step-by-Step Methodology:
-
Column Selection: A chiral column with a macrocyclic glycopeptide stationary phase (e.g., Astec CHIROBIOTIC® T) is a prime candidate. These phases offer a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which are crucial for resolving amino acid enantiomers.[7]
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer is typically employed. The pH of the aqueous phase and the concentration of the organic modifier are critical parameters for optimizing the separation. For LC-MS compatibility, volatile buffers such as ammonium acetate or ammonium formate are preferred.
-
Sample Preparation: Dissolve a known concentration of the 2-Amino-2-(3-chlorophenyl)acetic acid sample in the mobile phase. A racemic standard should be used for initial method development to confirm the separation of the two enantiomers. Commercially available (R) and (S) standards can then be used to confirm the elution order.[1][2]
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C) for improved reproducibility.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm).
-
-
Data Analysis: The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Illustrative Data
The following table presents hypothetical, yet realistic, data for the chiral HPLC separation of 2-Amino-2-(3-chlorophenyl)acetic acid enantiomers.
| Parameter | (R)-2-Amino-2-(3-chlorophenyl)acetic Acid | (S)-2-Amino-2-(3-chlorophenyl)acetic Acid |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | - | 2.1 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | 8500 | 9200 |
This data is illustrative and would need to be confirmed by experimental analysis.
The workflow for chiral HPLC method development is outlined below:
Caption: Workflow for chiral HPLC method development.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
While chiral HPLC is excellent for quantifying enantiomers, it does not inherently reveal their absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). For this, NMR spectroscopy in conjunction with a chiral derivatizing agent (CDA) is a powerful technique. Mosher's method is a classic and reliable approach for this purpose.[10][11]
The Principle of Mosher's Method
Mosher's method involves the reaction of the chiral amine with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[10] These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be determined.
Experimental Protocol: Mosher's Amide Formation and NMR Analysis
Step-by-Step Methodology:
-
Diastereomer Synthesis:
-
In two separate reactions, react the enantiomerically enriched 2-Amino-2-(3-chlorophenyl)acetic acid with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively. A coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is typically used.
-
Purify the resulting diastereomeric amides by column chromatography.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomers in the same solvent (e.g., CDCl₃).
-
Carefully assign the protons in the spectra, particularly those close to the newly formed amide bond and the stereogenic center.
-
-
Data Interpretation:
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two diastereomers.
-
According to the Mosher model for amides, the protons on one side of the MTPA plane will be shielded (experience a negative Δδ), while those on the other side will be deshielded (experience a positive Δδ). This pattern of Δδ values allows for the assignment of the absolute configuration.
-
Illustrative Data
The following table shows hypothetical ¹H NMR chemical shift data for the Mosher's amides of (S)-2-Amino-2-(3-chlorophenyl)acetic acid.
| Proton | δ for (R)-MTPA amide (ppm) | δ for (S)-MTPA amide (ppm) | Δδ (δS - δR) (ppm) |
| α-H | 5.25 | 5.15 | -0.10 |
| ortho-H of Ph-Cl | 7.30 | 7.35 | +0.05 |
| meta-H of Ph-Cl | 7.10 | 7.08 | -0.02 |
| para-H of Ph-Cl | 7.20 | 7.26 | +0.06 |
This data is illustrative and would need to be confirmed by experimental analysis.
The logical process for determining absolute configuration using Mosher's method is as follows:
Caption: Logical flow for absolute configuration determination using Mosher's method.
X-ray Crystallography
X-ray crystallography stands as the definitive method for the determination of the absolute stereochemistry of a molecule.[12][13] It provides a three-dimensional map of the electron density in a single crystal, from which the precise arrangement of atoms can be determined.
The Principle of X-ray Crystallography for Chiral Molecules
By analyzing the diffraction pattern of X-rays passing through a single crystal, the positions of the atoms in the crystal lattice can be determined. For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous determination of the absolute configuration.
Experimental Considerations
The primary prerequisite for X-ray crystallography is the ability to grow a high-quality single crystal of the compound of interest. This can often be a challenging and time-consuming process. However, if a suitable crystal can be obtained, the resulting structural information is unparalleled in its accuracy and detail. While no crystal structure for 2-Amino-2-(3-chlorophenyl)acetic acid is readily available in public databases, obtaining one would provide the ultimate reference for its stereochemistry.
Comparison of Methods
| Feature | Chiral HPLC | NMR (Mosher's Method) | X-ray Crystallography |
| Primary Application | Enantiomeric Purity (%ee) | Absolute Configuration | Absolute Configuration & 3D Structure |
| Principle | Differential interaction with a chiral stationary phase | Analysis of diastereomer NMR spectra | X-ray diffraction from a single crystal |
| Sample Requirement | Solution | Solution of diastereomers | High-quality single crystal |
| Throughput | High | Medium | Low |
| Certainty | High for quantification | High for configuration | Definitive |
| Instrumentation | HPLC with chiral column | High-field NMR spectrometer | X-ray diffractometer |
Conclusion
The stereochemical validation of 2-Amino-2-(3-chlorophenyl)acetic acid is a critical aspect of quality control in drug development and manufacturing. A multi-faceted approach, employing a combination of chiral HPLC, NMR spectroscopy with chiral derivatizing agents, and, when possible, X-ray crystallography, provides the most comprehensive and reliable characterization of this important chiral building block.
-
Chiral HPLC is the ideal method for routine quality control to determine enantiomeric purity with high throughput and accuracy.
-
Mosher's method using NMR provides an invaluable tool for the unambiguous determination of absolute configuration, which is essential for establishing the identity of the desired enantiomer.
-
X-ray crystallography , while being the most technically demanding, offers the ultimate and definitive proof of stereochemistry.
By understanding the principles and applications of each of these techniques, researchers can design a robust analytical strategy to ensure the stereochemical integrity of 2-Amino-2-(3-chlorophenyl)acetic acid and, by extension, the quality and safety of the final pharmaceutical products.
References
- Zukowski, J., Pawtowska, M., & Pietraszkiewicz, M. (1991). Enantioseparation of α-Phenylglycine by HPLC on an ODS column coated with chiral crown ether.
- Wang, S., et al. (2012). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of Pharmaceutical and Biomedical Analysis, 66, 143-149.
-
AA Blocks. (S)-2-Amino-2-(3-chlorophenyl)acetic acid. Retrieved from [Link]
-
PubChem. 3-Chlorophenylacetic acid. Retrieved from [Link]
-
ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. Retrieved from [Link]
- Dragoi, D., et al. Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. 40th Lunar and Planetary Science Conference.
- Li, J., et al. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Organic Letters, 22(3), 933-937.
- Bolchi, C., Roda, G., & Pallavicini, M. (2018).
-
ResearchGate. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Retrieved from [Link]
- Azumaya, I., et al. (2004).
- dos Santos, A. A., et al. (2013). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A: Foundations of Crystallography, 69(Pt 5), 495-503.
-
ResearchGate. Enantioselective liquid‐liquid extraction of 3‐chloro‐phenylglycine enantiomers using (S,S)‐DIOP as extractant. Retrieved from [Link]
- Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.
- Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204.
- Pirkle, W. H., & Pochapsky, T. C. (1986). Chiral high-performance liquid chromatographic stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry, 51(2), 102-105.
-
AA Blocks. 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Retrieved from [Link]
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Google Patents. Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- Bolchi, C., Roda, G., & Pallavicini, M. (2018).
-
Western Oregon University. Chirality and Amino Acids. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
- Di Pietro, S., et al. (2020).
- Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(24), 4988-4991.
-
University of Wisconsin-Madison. Mosher ester derivatives. Retrieved from [Link]
- Wang, C., et al. (2018).
- The Royal Society of Chemistry. Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine.
-
ResearchGate. Chiral Determination of Amino Acids Using X-Ray Diffraction of Thin Films. Retrieved from [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
- Bujacz, G., et al. (2013). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. BioTechnologia, 94(1), 9-14.
Sources
- 1. aablocks.com [aablocks.com]
- 2. 119565-00-3|(S)-2-Amino-2-(3-chlorophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. a2bchem.com [a2bchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.wou.edu [cdn.wou.edu]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride, a compound often utilized in pharmaceutical research and development. The procedures outlined here are synthesized from safety data sheets of structurally similar compounds and established best practices for handling halogenated organic compounds and hydrochloride salts, ensuring a robust and reliable methodology.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 37085-27-1) was not available at the time of writing. The following guidance is based on the hazardous properties of closely related compounds, such as 3-Chlorophenylacetic acid and other chlorinated phenylacetic acid derivatives. It is imperative to treat this compound with the same level of caution as these related substances.
Core Principles of Safe Disposal
The primary principle for disposing of this compound is to treat it as a hazardous waste. This classification is based on the known hazards of similar chlorinated organic compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Never dispose of this compound down the drain or in regular solid waste streams.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is mandatory. The known hazards associated with analogous compounds are summarized in the table below.
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irritant, Category 2 | [1][2][3][4] |
| Causes serious eye irritation | Eye Irritant, Category 2 | [1][2][3] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | [2] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are essential. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit should be considered.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of solid this compound and any associated contaminated materials.
1. Waste Collection and Segregation:
-
Rationale: Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, and should not be mixed with non-halogenated waste streams to avoid complications in the disposal process and to minimize costs.
-
Procedure:
-
Obtain a designated hazardous waste container for "Halogenated Organic Solids." This container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and be clearly labeled.
-
The label must include the words "Hazardous Waste," the full chemical name: "this compound," and the primary hazard(s) (e.g., "Irritant").
-
2. Transfer of Solid Waste:
-
Rationale: To minimize the generation of airborne dust and prevent contamination of the surrounding area.
-
Procedure:
-
Perform all transfers within a certified chemical fume hood.
-
Carefully place any residual solid this compound into the designated hazardous waste container.
-
Use tools such as a spatula or a brush to ensure a complete transfer. Avoid any actions that could create dust.
-
3. Disposal of Contaminated Materials:
-
Rationale: Any materials that have come into contact with the chemical are considered contaminated and must be disposed of as hazardous waste.
-
Procedure:
-
Place all contaminated disposable items, such as weighing paper, gloves, and plasticware, into the same "Halogenated Organic Solids" waste container.
-
If you have contaminated reusable glassware, rinse it with a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate in a designated "Halogenated Organic Liquid Waste" container.
-
4. Container Sealing and Storage:
-
Rationale: To prevent the release of vapors and to ensure the container is ready for transport by a certified waste disposal company.
-
Procedure:
-
Once the waste has been added, securely seal the container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
5. Final Disposal:
-
Rationale: Adherence to institutional and regulatory requirements for the final disposal of hazardous waste.
-
Procedure:
-
Follow your institution's specific procedures for arranging the pickup of hazardous waste by a certified environmental services contractor.
-
Ensure all necessary paperwork is completed accurately.
-
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For a small spill of solid material, and if you are trained to do so, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the chemical itself.
-
Collect: Carefully sweep up the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
-
PubChem. 3-Chlorophenylacetic acid. National Institutes of Health. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
